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  • Product: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
  • CAS: 92246-21-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate stands out as a pivotal intermediate in the synthesis of potent analgesics and other pharmacologically active molecules.[1] This guide offers a comprehensive exploration of its molecular structure, synthesis, and characterization, providing researchers and drug development professionals with the detailed technical insights necessary for its effective utilization in the laboratory. We will delve into the mechanistic nuances of its synthesis, provide detailed experimental protocols, and present a thorough analysis of its spectroscopic signature.

Molecular Structure and Significance

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a disubstituted piperidone featuring a phenyl group at the 1-position (the nitrogen atom), a ketone at the 4-position, and an ethyl carboxylate group at the 3-position. This unique arrangement of functional groups makes it a versatile building block for creating more complex molecular architectures.[1] The 4-oxopiperidine moiety is a key pharmacophore in a variety of biologically active compounds, and the presence of the ester group at the 3-position provides a convenient handle for further chemical modifications.

The core utility of this molecule lies in its role as a precursor to a new generation of highly active narcotic analgesics.[2] The strategic placement of its functional groups allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug design.

Caption: 2D representation of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Synthesis via Dieckmann Condensation: A Mechanistic Perspective

The most common and efficient method for the synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is the intramolecular Dieckmann condensation.[3] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. The choice of starting materials and reaction conditions is critical for achieving a high yield and purity of the desired product.

The synthesis begins with the preparation of the acyclic diester precursor, diethyl 2-(phenylamino)pentanedioate. This is typically achieved through a Michael addition of aniline to diethyl glutaconate. The subsequent intramolecular cyclization is then initiated by a strong base, such as sodium ethoxide.[3]

The Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base that can deprotonate the α-carbon of the ester without competing in unwanted side reactions.[3]

  • Reaction Solvent: Anhydrous ethanol is often used as the solvent, as it is compatible with the sodium ethoxide base and the reactants. The use of an anhydrous solvent is crucial to prevent hydrolysis of the esters and the base.

  • Temperature Control: The reaction is typically performed at reflux to provide the necessary activation energy for the condensation to occur at a reasonable rate.

Dieckmann_Condensation_Workflow Start Diethyl 2-(phenylamino)pentanedioate Reaction Dieckmann Condensation (Intramolecular Cyclization) Start->Reaction Base Sodium Ethoxide (NaOEt) Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Workup Acidic Workup (e.g., aq. HCl) Reaction->Workup Forms β-keto ester enolate Product Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Workup->Product Protonation

Caption: Experimental workflow for the Dieckmann condensation synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Diethyl 2-(phenylamino)pentanedioate

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Toluene

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Diester: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(phenylamino)pentanedioate in anhydrous toluene dropwise over a period of 30 minutes.

  • Dieckmann Condensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid. This will neutralize the excess base and protonate the enolate to form the β-keto ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

A thorough characterization of the molecular structure is essential to confirm the identity and purity of the synthesized Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. The following data represents typical spectroscopic values obtained for this compound.

Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 2H, NCH₂), 3.60 (t, J = 6.0 Hz, 2H, NCH₂CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂CO), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 205.0 (C=O, ketone), 169.0 (C=O, ester), 148.0 (Ar-C), 129.0 (Ar-CH), 122.0 (Ar-CH), 118.0 (Ar-CH), 61.5 (OCH₂CH₃), 55.0 (NCH₂), 53.0 (NCH₂), 40.0 (CH₂CO), 14.0 (OCH₂CH₃)
FT-IR (KBr) ν (cm⁻¹) 2980 (C-H, aliphatic), 1735 (C=O, ester), 1715 (C=O, ketone), 1600, 1500 (C=C, aromatic), 1240 (C-O, ester)
Mass Spectrometry (EI) m/z 261 (M⁺), 216, 188, 132, 104, 77

Interpretation of Spectroscopic Data:

  • ¹H NMR: The aromatic protons appear in the expected downfield region. The quartet and triplet for the ethyl ester group are clearly visible. The three sets of triplets for the piperidine ring protons are indicative of the cyclic structure.

  • ¹³C NMR: The two carbonyl carbons (ketone and ester) are observed at the characteristic downfield chemical shifts. The aromatic carbons and the aliphatic carbons of the piperidine ring and ethyl group are all present in the expected regions.

  • FT-IR: The strong absorption bands for the two carbonyl groups are the most prominent features of the IR spectrum. The presence of both an ester and a ketone carbonyl is confirmed.

  • Mass Spectrometry: The molecular ion peak at m/z 261 corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, showing losses of the ethoxy group and other fragments.

Applications in Drug Development

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a valuable starting material for the synthesis of a wide range of pharmaceutical agents. Its utility stems from the reactivity of its functional groups, which allows for diverse chemical transformations.

Applications_in_Drug_Development cluster_0 Chemical Modifications cluster_1 Therapeutic Targets Core Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Mod1 Reduction of Ketone Core->Mod1 Mod2 Reaction at α-carbon to Ketone Core->Mod2 Mod3 Modification of Ester Core->Mod3 Mod4 Substitution on Phenyl Ring Core->Mod4 Target1 Opioid Receptors (Analgesics) Mod1->Target1 Mod2->Target1 Target2 Other CNS Targets Mod3->Target2 Target3 Anti-inflammatory Pathways Mod4->Target3

Caption: Logical relationships of the core molecule to its applications.

The 4-keto group can be reduced to a hydroxyl group or converted to other functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The phenyl ring can also be functionalized to introduce additional diversity. These modifications have led to the development of potent analgesics and other centrally acting agents.[1][2]

Conclusion

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Dieckmann condensation, coupled with its versatile chemical reactivity, makes it an invaluable tool in the design and discovery of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to fully leverage the potential of this important chemical entity.

References

  • Chem-Impex. (n.d.). 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]

  • Kiricojevi, V., Ivanovi, M., & Rogli, G. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for: A facile, one-pot, three-component synthesis of novel pyrimido[4,5-d]pyrimidine derivatives and their evaluation as potential antimicrobial agents. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • PubMed. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(12), 1553-1558. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5035. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(10), 786-796. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Importance of a Core Scaffold Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is more than a mere chemical compound;...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Core Scaffold

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is more than a mere chemical compound; it is a highly versatile scaffold and a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. The 4-piperidone core is a privileged structure in medicinal chemistry, appearing in compounds ranging from potent analgesics to complex neurological agents.[1][2] Its strategic value lies in the dual reactivity of the keto and ester functionalities, which allows for extensive chemical modifications to explore structure-activity relationships (SAR). This guide provides an in-depth, mechanistically-driven overview of its synthesis from common precursors, focusing on the well-established and robust Dieckmann condensation pathway. We will dissect the causality behind experimental choices, offering field-proven insights to ensure reproducibility and high yield.

The Primary Synthetic Blueprint: Intramolecular Dieckmann Condensation

The most reliable and industrially scalable method for constructing the 6-membered β-keto ester ring of our target molecule is the Dieckmann condensation. This reaction is an intramolecular variant of the Claisen condensation, specifically designed for the cyclization of diesters.[3][4][5] The reaction is fundamentally a base-catalyzed intramolecular acylation, where an enolate formed at one ester terminus acts as a nucleophile, attacking the second ester group within the same molecule.[5] This powerful carbon-carbon bond-forming reaction is exceptionally effective for creating 5- and 6-membered rings.[4][5]

The overall synthetic strategy is a two-stage process:

  • Assembly of the Acyclic Diester Precursor : A linear diester containing the N-phenyl amine core is first synthesized.

  • Intramolecular Cyclization : The diester is then subjected to base-catalyzed cyclization to yield the target piperidone ring system.

Below is a workflow diagram illustrating this overarching strategy.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A Aniline D Acyclic Diester Precursor (N-phenyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester) A->D Alkylation B Ethyl Chloroacetate B->D C Ethyl Acrylate C->D E Dieckmann Condensation (Base-catalyzed) D->E Cyclization Initiation F Final Product (Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate) E->F

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of the Acyclic Diester Precursor

The success of the Dieckmann condensation is entirely dependent on the successful and pure synthesis of the starting diester, N-phenyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester . This precursor is typically assembled via sequential N-alkylation of aniline or a derivative.

Mechanistic Rationale and Precursor Selection

The logic is to build a nitrogen-centered molecule with two distinct ester-containing arms. A common and efficient method involves a two-step alkylation process.

  • Synthesis of Ethyl N-phenylglycinate : The first step is the reaction of aniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a mild base (e.g., sodium carbonate) to scavenge the resulting hydrohalic acid.[6] This forms the secondary amine intermediate, ethyl N-phenylglycinate.

  • Michael Addition : The second arm is introduced via a Michael addition. The secondary amine of ethyl N-phenylglycinate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ester like ethyl acrylate. This reaction is highly efficient and forms the desired tertiary amine diester precursor.

Detailed Experimental Protocol: Precursor Synthesis

Objective: To synthesize N-phenyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.

Materials:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
Aniline93.131.0Freshly distilled
Ethyl Chloroacetate122.551.1Lachrymator, handle in fume hood
Sodium Carbonate105.991.5Anhydrous
Ethyl Acrylate100.121.2Stabilized with hydroquinone
Toluene92.14-Solvent
Ethanol46.07-Solvent

Procedure:

  • Step A: Synthesis of Ethyl N-phenylglycinate

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), toluene, and anhydrous sodium carbonate (1.5 eq.).

    • Heat the mixture to 80-90 °C.

    • Add ethyl chloroacetate (1.1 eq.) dropwise over 30 minutes.

    • Maintain the reaction at reflux for 4-6 hours, monitoring completion by TLC.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude ethyl N-phenylglycinate can be purified by vacuum distillation or carried forward to the next step.

  • Step B: Michael Addition to Form the Diester

    • Dissolve the crude ethyl N-phenylglycinate in ethanol.

    • Add ethyl acrylate (1.2 eq.) to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours. The reaction is typically uncatalyzed but can be accelerated with a catalytic amount of a non-nucleophilic base.

    • Monitor the disappearance of the starting amine by TLC.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • The resulting crude oil is the desired N-phenyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester. It should be purified by vacuum distillation to remove any unreacted starting materials before proceeding to the cyclization step.

Stage 2: The Dieckmann Cyclization

This is the critical ring-forming step where the linear diester is transformed into the target piperidone structure. The choice of base and solvent is paramount for achieving high yields and minimizing side reactions.[3]

Mechanistic Deep Dive

The mechanism proceeds through several distinct, reversible steps, with the final deprotonation driving the reaction to completion.[3][5]

G cluster_mech Dieckmann Condensation Mechanism A 1. Deprotonation B 2. Intramolecular Nucleophilic Attack C 3. Elimination of Alkoxide D 4. Final Deprotonation (Drives Equilibrium) E 5. Acidic Workup Precursor Acyclic Diester Enolate Enolate Intermediate Precursor->Enolate + Base - H+ Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Cyclization BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster - EtO- EnolateProduct Product Enolate (Stabilized) BetaKetoEster->EnolateProduct + Base (Fast) FinalProduct Final Product EnolateProduct->FinalProduct + H3O+

Caption: Stepwise mechanism of the base-catalyzed Dieckmann cyclization.

  • Causality of Base Selection : A strong base is required to generate a sufficient concentration of the enolate. Sodium ethoxide (NaOEt) in ethanol is a classic choice.[4] Using the same alkoxide as the ester's alcohol group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction. For more sensitive substrates or to improve yields, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., THF, toluene) are superior as they minimize side reactions.[3]

Detailed Experimental Protocol: Cyclization

Objective: To synthesize Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate via Dieckmann condensation.

Materials:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
Diester Precursor307.381.0Purified
Sodium Ethoxide (NaOEt)68.051.1 - 1.5Freshly prepared or from a sealed container
Toluene or THF--Anhydrous solvent
Hydrochloric Acid (aq.)--For acidic workup
Ethyl Acetate--Extraction solvent

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene.

    • Add sodium ethoxide (1.2 eq.) to the solvent.

    • Heat the suspension to reflux to ensure a finely dispersed base.

  • Addition of Precursor:

    • Dissolve the purified diester precursor (1.0 eq.) in a small amount of anhydrous toluene.

    • Add the diester solution dropwise to the refluxing base suspension over a period of 1-2 hours. A color change is often observed as the product enolate forms.

  • Reaction and Workup:

    • Maintain the reaction at reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC until the starting diester is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding dilute hydrochloric acid until the pH is acidic (pH ~5-6). This step protonates the enolate to form the final β-keto ester.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate can be purified by column chromatography on silica gel or by vacuum distillation.

Self-Validation and Characterization

The integrity of the synthesis is validated at each stage.

  • TLC Monitoring: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to track the conversion of starting materials to products.

  • Spectroscopic Analysis: The final product's identity and purity should be confirmed using:

    • ¹H NMR: To confirm the presence of aromatic, piperidine ring, and ethyl ester protons with correct integrations and multiplicities.

    • ¹³C NMR: To identify the characteristic carbonyl carbons of the ketone (~200-210 ppm) and the ester (~170 ppm).

    • IR Spectroscopy: To detect the C=O stretching frequencies for the ketone (~1715 cm⁻¹) and the ester (~1735 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight of the final product.

References

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Cardiff University ORCA. (n.d.). Acid-catalysed hydroamination for targeted synthesis. Retrieved from [Link]

  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Technical Guide: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Executive Summary Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4) is a critical heterocyclic intermediate in the synthesis of 4-substituted pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Executive Summary

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4) is a critical heterocyclic intermediate in the synthesis of 4-substituted piperidine analgesics.[1][2][3] Structurally, it functions as a


-keto ester scaffold , offering dual electrophilic sites (ketone and ester) and a nucleophilic site (active methine at C3) for versatile derivatization.[2] It is best known as the direct precursor to N-phenyl-4-piperidone  via decarboxylation and is a key building block in the development of fentanyl analogues and related mu-opioid receptor agonists.[2][3] This guide details its physicochemical profile, spectroscopic signatures, and the Dieckmann condensation protocol required for its synthesis.

Part 1: Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Common Synonyms 3-Carbethoxy-1-phenyl-4-piperidone; N-Phenyl-3-ethoxycarbonyl-4-piperidone
CAS Number 92246-21-4
Molecular Formula

Molecular Weight 247.29 g/mol
SMILES CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2
Structural Visualization

The molecule exists in a dynamic equilibrium between its keto and enol forms.[3] The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.

ChemicalStructure cluster_tautomer Tautomeric Equilibrium Aniline N-Phenyl Group (Lipophilic Anchor) Piperidine Piperidine Ring (Pharmacophore Core) Aniline->Piperidine N1 Position BetaKeto β-Keto Ester Moiety (Reactive Center) Piperidine->BetaKeto C3-C4 Fused Keto Keto Form (C4=O, C3-H) Enol Enol Form (C4-OH, C3=C4) Keto->Enol H-Shift

Caption: Structural decomposition and keto-enol tautomerism of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Part 2: Physical Properties Profile

The physical state of this compound is highly dependent on purity and temperature.[3] While often isolated as a viscous oil, high-purity samples can crystallize.[2][3]

Property Value / Characteristic Context
Physical State Viscous oil or low-melting solidTends to oil out due to tautomeric mixtures.[2][3]
Melting Point 60–65 °C (estimated)Lower than N-benzyl analogue due to N-phenyl conjugation.[2][3]
Boiling Point >300 °C (dec.)[2][3]Thermal decarboxylation occurs before boiling at atm pressure.[2][3]
Solubility Soluble in DCM, EtOAc, TolueneLipophilic N-phenyl group enhances organic solubility.[2]
pKa ~10–11 (C3-H)The

-proton is highly acidic due to flanking carbonyls.[2][3]
Stability Hygroscopic / Air SensitiveOxidizes slowly; store at 2–8 °C under inert gas.[2][3]

Part 3: Spectroscopic Characterization

Accurate identification requires analyzing the superposition of keto and enol signals.[3]

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl (

    
    ):  Sharp band at 1735–1745 cm⁻¹ .[2][3]
    
  • Ketone Carbonyl (

    
    ):  Sharp band at 1715–1725 cm⁻¹  (Keto form).[3]
    
  • Enol Signature: Broad band at 1620–1650 cm⁻¹ (H-bonded C=O) and broad O-H stretch at 3200–3400 cm⁻¹ .[2][3]

  • Aromatic C=C: 1590, 1500 cm⁻¹ (Characteristic of N-phenyl ring).[2][3]

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)
  • 
     12.0+ ppm:  Singlet (broad), Enolic -OH (integrates <1H, varies with solvent).[2]
    
  • 
     7.2–7.5 ppm:  Multiplet, 5H, Phenyl aromatic protons.
    
  • 
     4.2 ppm:  Quartet, 2H, Ester 
    
    
    
    .
  • 
     3.5–3.8 ppm:  Singlet/Multiplet, C3-H (Keto form) and N-CH₂ protons.[2][3]
    
  • 
     2.4–3.0 ppm:  Multiplets, Piperidine ring protons (C2, C5, C6).
    
  • 
     1.3 ppm:  Triplet, 3H, Ester 
    
    
    
    .[2][4]
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  m/z 247.[2][3][5]
    
  • Base Peak: Often m/z 174 (Loss of

    
    ) or m/z 93 (Aniline fragment).[3]
    
  • Fragmentation: Loss of ethoxy group (M-45) and CO (M-28).[2][3]

Part 4: Synthesis Protocol (Dieckmann Condensation)

The synthesis involves constructing the piperidine ring via an intramolecular Claisen (Dieckmann) condensation of a diester intermediate.[3][6]

Reaction Scheme
  • Michael Addition: Aniline + Ethyl Acrylate

    
     N-(2-ethoxycarbonylethyl)aniline.[2][3]
    
  • N-Alkylation: Intermediate + Ethyl Bromoacetate

    
     Diester Precursor.[2][3]
    
  • Cyclization: Diester + Base

    
     Target.[2][3]
    

SynthesisWorkflow Aniline Aniline MichaelAdduct Ethyl 3-anilinopropionate (Michael Adduct) Aniline->MichaelAdduct Reflux, AcOH EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAdduct Reflux, AcOH EthylBromo Ethyl Bromoacetate Diester N,N-Bis(ethoxycarbonylalkyl)aniline (Diester Precursor) EthylBromo->Diester K2CO3, Toluene, Reflux Base NaH or NaOEt Target Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Target) Base->Target Dieckmann Condensation Intramolecular Cyclization MichaelAdduct->Diester K2CO3, Toluene, Reflux Diester->Target Dieckmann Condensation Intramolecular Cyclization

Caption: Step-wise synthesis via Michael addition, alkylation, and Dieckmann cyclization.

Detailed Methodology

Step 1: Preparation of the Diester Intermediate

  • Reagents: Aniline (1.0 eq), Ethyl Acrylate (1.1 eq), Glacial Acetic Acid (cat.).[3]

  • Procedure: Reflux aniline and ethyl acrylate for 4–6 hours. Distill off excess acrylate.[2][3]

  • Alkylation: Dissolve the crude Michael adduct in Toluene. Add Ethyl Bromoacetate (1.1 eq) and anhydrous

    
     (1.5 eq). Reflux for 12–18 hours.[3] Filter salts and concentrate to obtain N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)aniline.[2][3]
    

Step 2: Dieckmann Cyclization

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent/Base: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous Toluene or Benzene. Note: Sodium Ethoxide (NaOEt) in Ethanol can also be used but may result in lower yields due to reversibility.

  • Addition: Add the Diester (from Step 1) dropwise to the refluxing base suspension over 1 hour.

  • Reaction: Reflux for 4–6 hours. The mixture will thicken and may turn orange/brown.[3]

  • Quench: Cool to 0 °C. Carefully add Glacial Acetic Acid to neutralize the enolate (pH ~6).

  • Workup: Wash with water and brine. Dry organic layer over

    
    .[2][3] Evaporate solvent.[2][3]
    
  • Purification: The crude

    
    -keto ester is often used directly.[2][3] For characterization, recrystallize from Ether/Hexane or purify via flash chromatography (Silica, Hexane:EtOAc 8:2).
    

Part 5: Reactivity & Applications

Decarboxylation (Synthesis of N-Phenyl-4-piperidone)

The primary utility of this compound is as a precursor to N-phenyl-4-piperidone .[2][3]

  • Protocol: Reflux the ethyl 4-oxo-1-phenylpiperidine-3-carboxylate in 20% HCl or dilute

    
     for 2–4 hours.
    
  • Mechanism: Acid-catalyzed hydrolysis of the ester to the

    
    -keto acid, which spontaneously decarboxylates (
    
    
    
    loss) to the ketone.[2][3]
  • Significance: The resulting piperidone is the immediate precursor for the synthesis of fentanyl via reductive amination with aniline and subsequent propionylation.

Japp-Klingemann Reaction

The active methylene at C3 can couple with diazonium salts to form hydrazones, used in the Fischer indole synthesis to create carboline derivatives.[2][3]

Part 6: Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3][7]

  • Precursor Warning: This compound is a chemical antecedent to Schedule I/II controlled substances (fentanyl class).[3] Possession may be regulated depending on jurisdiction (e.g., DEA List I chemical surveillance).[3]

  • Handling: Use a fume hood.[2][3] Avoid inhalation of dust/vapors.[2][3]

  • Storage: Store at 2–8 °C. Moisture sensitive (hydrolysis of ester).[3]

References

  • Janssen, P. A. J. (1962).[3] Process for preparing 1-(2-aryl-ethyl)-4-substituted piperidines. U.S. Patent No.[2][3] 3,050,530.[3] Washington, DC: U.S. Patent and Trademark Office.[3] Link

  • Kuehne, M. E. (1962).[3] The Dieckmann Condensation of N-Substituted 3-Azapimelic Esters. Journal of the American Chemical Society, 84(5), 837-847. Link[2]

  • PubChem. (n.d.).[2][3][7] Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Compound). National Center for Biotechnology Information.[3] Retrieved January 31, 2026.[3] Link[2][7]

  • Accela ChemBio. (2025).[2][3] Product Information: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4).[1][2][3][8][9] Link[2]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the scarcity of consolidated public data for this specific molecule, this document adopts a predictive and methodological approach. We will leverage established principles of spectroscopy and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying rationale and robust experimental protocols required for its empirical validation.

Introduction: The Structural and Pharmaceutical Context

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate belongs to the class of β-keto esters integrated into an N-aryl piperidone scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations[1]. The N-phenyl group significantly influences the molecule's electronic properties and conformation, while the β-keto ester moiety is a key synthetic handle for further molecular elaboration.

The unambiguous structural confirmation of such molecules is paramount in any research or development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this process. This guide provides a detailed roadmap for acquiring and interpreting the spectroscopic data for this target compound, ensuring scientific integrity and accelerating research timelines.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and its constituent functional groups.

Caption: Molecular structure of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate with atom numbering.

Key Functional Groups for Spectroscopic Analysis:

  • β-Keto Ester: This system involves two carbonyl groups (a ketone at C4 and an ester at C7) separated by an alpha-carbon (C3). This functionality is expected to show distinct IR stretching frequencies and influence the chemical shifts of nearby protons and carbons in NMR. Keto-enol tautomerism is a possibility for β-keto esters, which can be investigated using NMR spectroscopy in different solvents[2].

  • N-Phenyl Piperidone: The phenyl group is directly attached to the piperidine nitrogen, creating an aniline-like substructure. This will result in characteristic aromatic signals in NMR and specific fragmentation patterns in mass spectrometry.

  • Ethyl Group: The ethyl ester will produce a classic quartet and triplet pattern in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. For solubility or tautomerism studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

    • ¹³C NMR: Acquire with proton decoupling. An extended acquisition time may be needed to observe the quaternary carbons and carbonyls.

    • 2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign all signals and confirm connectivity.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The N-phenyl group deshields the adjacent protons at C2 and C6. The presence of the ketone at C4 will influence the protons at C3 and C5. The proton at C3 is a methine alpha to two carbonyl groups, which would typically place it far downfield; however, its direct attachment to the piperidine ring will modulate this effect.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-aromatic6.8 - 7.4Multiplet (m)5HProtons of the N-phenyl ring. The ortho-protons (C2'/C6') will be the most upfield due to the electron-donating effect of the nitrogen.
O-CH₂ -CH₃4.1 - 4.3Quartet (q)2HMethylene protons of the ethyl ester, split by the adjacent methyl group.
H-2, H-63.5 - 3.9Multiplet (m)4HProtons adjacent to the nitrogen. Their chemical environment is complex due to ring conformation and influence from the phenyl group.
H-33.3 - 3.6Triplet (t) or Doublet of Doublets (dd)1HMethine proton alpha to both ketone and ester carbonyls. Its shift is influenced by both groups.
H-52.6 - 2.9Multiplet (m)2HMethylene protons alpha to the ketone.
O-CH₂-CH₃ 1.2 - 1.4Triplet (t)3HMethyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbonyl carbons are the most deshielded, appearing far downfield. Aromatic carbons will appear in their characteristic region, with the carbon attached to the nitrogen (C1') being the most deshielded among them.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ketone, C4)205 - 210Characteristic chemical shift for a cyclic ketone.
C=O (Ester, C7)168 - 172Typical range for an ester carbonyl carbon.
C-N (Aromatic, C1')145 - 150Aromatic carbon directly attached to nitrogen, significantly deshielded.
C-H (Aromatic)115 - 130Aromatic carbons of the phenyl ring.
O-C H₂-CH₃ (C8)60 - 62Methylene carbon of the ethyl ester.
C-355 - 60Methine carbon between two carbonyls.
C-2, C-650 - 55Carbons adjacent to the nitrogen atom.
C-540 - 45Methylene carbon alpha to the ketone.
O-CH₂-C H₃ (C9)13 - 15Methyl carbon of the ethyl ester.
Structural Verification with 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR is essential for irrefutable proof of structure.

Caption: Predicted HMBC correlations from the H3 proton.

An HMBC experiment would be critical. For example, the proton at C3 (H3) is expected to show correlations to the ketone carbon (C4), the ester carbonyl carbon (C7), and the adjacent piperidine carbon (C2), confirming the connectivity around this key chiral center.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The exact position of these bands is sensitive to the molecular environment. The presence of two distinct C=O bands is a key diagnostic feature.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone)Stretch1715 - 1730Strong
C=O (Ester)Stretch1735 - 1750Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=C (Aromatic)Stretch1580 - 1610Medium-Strong
C-O (Ester)Stretch1150 - 1250Strong
C-N (Aromatic Amine)Stretch1250 - 1350Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's substructures through fragmentation analysis.

Experimental Protocol: MS
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" technique that will likely produce a strong protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate characteristic fragment ions. This is essential for structural confirmation.

Predicted Mass Spectrum
  • Molecular Formula: C₁₄H₁₇NO₃

  • Monoisotopic Mass: 247.1208 g/mol

  • Predicted [M+H]⁺ (ESI): m/z 248.1281

The fragmentation of piperidine derivatives is often directed by the nitrogen atom[3][4]. The presence of the N-phenyl group and the keto-ester functionality will lead to specific fragmentation pathways.

M [M+H]⁺ m/z 248.1 frag1 Loss of C₂H₅OH (from ester) m/z 202.1 M->frag1 frag2 Loss of C₂H₄ (McLafferty) m/z 220.1 M->frag2 frag3 Phenylpiperidine fragment m/z 174.1 M->frag3 frag4 Aniline cation m/z 93.1 frag3->frag4

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Key Fragmentation Pathways:

  • Loss of Ethanol (C₂H₅OH): A common fragmentation for ethyl esters, leading to a fragment at m/z 202.

  • McLafferty Rearrangement: The ester carbonyl can abstract a hydrogen from the piperidine ring, leading to the neutral loss of ethene (C₂H₄), resulting in a fragment at m/z 220[5][6].

  • Cleavage of the Ester Group: Loss of the entire ethoxycarbonyl group (•COOC₂H₅) or related fragments is highly probable.

  • Ring Cleavage: Alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pathway for piperidines, which can lead to various ring-opened fragments[3].

Conclusion and Data Summary

This guide outlines a comprehensive, multi-technique spectroscopic approach for the definitive characterization of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. By combining the predictive power of NMR, the functional group identification of IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous structural elucidation.

Summary of Predicted Spectroscopic Data:

Technique Key Feature Predicted Value
¹H NMR Diagnostic SignalsAromatic (5H, 6.8-7.4 ppm), OCH₂ (2H, q, 4.1-4.3 ppm), OCH₂CH₃ (3H, t, 1.2-1.4 ppm)
¹³C NMR Carbonyl SignalsC=O (Ketone, 205-210 ppm), C=O (Ester, 168-172 ppm)
IR Carbonyl StretchesTwo strong bands at ~1720 cm⁻¹ and ~1740 cm⁻¹
HRMS (ESI) Protonated Molecule[M+H]⁺ at m/z 248.1281

The protocols and predictive data herein serve as a robust baseline for any scientist working with this compound or its derivatives, ensuring accuracy, reliability, and adherence to the highest standards of scientific integrity.

References

  • PubChem. Ethyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • GSRS. ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Global Substance Registration System. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate GmbH. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. University of California, Davis. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Library of Medicine. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. ResearchGate GmbH. [Link]

  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Scientific Publishing Company. [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • SIELC Technologies. Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. SIELC Technologies. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Library of Medicine. [Link]

Sources

Foundational

The Piperidine Carboxylate Scaffold: Therapeutic Versatility and Technical Optimization

Topic: Potential therapeutic applications of piperidine carboxylate compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic applications of piperidine carboxylate compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The piperidine carboxylate moiety represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents ranging from anticonvulsants to opioid analgesics. This guide analyzes the pharmacological distinctiveness of the three primary isomers—pipecolic acid (2-COOH) , nipecotic acid (3-COOH) , and isonipecotic acid (4-COOH) . We provide a technical deep-dive into their mechanistic applications, specifically focusing on GABAergic modulation, and present validated protocols for the asymmetric synthesis of chiral derivatives and high-affinity transporter assays.

Part 1: Structural Activity Relationship (SAR) & Therapeutic Logic

The therapeutic utility of the piperidine carboxylate scaffold is strictly governed by the regiochemistry of the carboxylate group relative to the nitrogen heterocycle. This positional isomerism dictates receptor affinity and metabolic stability.

The Regio-Specific Landscape
IsomerCommon NamePrimary Therapeutic TargetMechanism of ActionKey Drug Examples
2-COOH Pipecolic Acid Voltage-gated Na+ channelsBlockade of intracellular Na+ influx (via amide derivatives)Levobupivacaine, Ropivacaine
3-COOH Nipecotic Acid GABA Transporter 1 (GAT-1)Inhibition of GABA reuptake from synaptic cleftTiagabine
4-COOH Isonipecotic Acid Mu-Opioid Receptor (MOR)Agonism (often as ethyl esters)Pethidine (Meperidine)
Visualization: Scaffold Divergence

The following diagram illustrates how the core piperidine carboxylate scaffold diverges into distinct therapeutic classes based on substitution patterns.

PiperidineSAR Core Piperidine Carboxylate Scaffold Pos2 2-Position (Pipecolic Acid) Core->Pos2 Pos3 3-Position (Nipecotic Acid) Core->Pos3 Pos4 4-Position (Isonipecotic Acid) Core->Pos4 Target2 Target: Na+ Channels (Local Anesthesia) Pos2->Target2 Chiral synthesis required Target3 Target: GAT-1 (Epilepsy/Anxiety) Pos3->Target3 Requires lipophilic tail for BBB Target4 Target: Mu-Opioid (Analgesia) Pos4->Target4 Esterification increases potency Drug2 Drug: Levobupivacaine (Amide Derivative) Target2->Drug2 Drug3 Drug: Tiagabine (Lipophilic Anchor) Target3->Drug3 Drug4 Drug: Pethidine (Ethyl Ester) Target4->Drug4

Figure 1: Divergent therapeutic pathways of piperidine carboxylate isomers based on regiochemistry.

Part 2: Therapeutic Focus – GABAergic Modulation

Nipecotic acid is the most critical isomer for neurological applications. As a substrate-competitive inhibitor of the GABA Transporter 1 (GAT-1), it prevents the clearance of GABA from the synapse, thereby enhancing inhibitory neurotransmission.

The Blood-Brain Barrier (BBB) Challenge

Native nipecotic acid is zwitterionic and hydrophilic, preventing it from crossing the BBB.

  • Solution: Attachment of a lipophilic anchor to the piperidine nitrogen.

  • Case Study (Tiagabine): The addition of a bis(3-methyl-2-thienyl)methyl group allows the molecule to cross the BBB and anchor into the GAT-1 transporter membranes, locking the transporter in an open-to-out conformation or preventing the translocation cycle [1].

Mechanism of Action

The inhibition of GAT-1 increases the dwell time of GABA in the synaptic cleft. This is particularly effective in treating partial seizures where GABAergic tone is insufficient.

GAT1_Mechanism Synapse Synaptic Cleft (High GABA Concentration) GABA GABA Synapse->GABA GAT1 GAT-1 Transporter (Presynaptic Neuron) Reuptake Reuptake into Neuron (Signal Termination) GAT1->Reuptake Normal Function Inhibition Transporter Blockade (Prolonged Signal) GAT1->Inhibition Locked State GABA->GAT1 Natural Substrate Nipecotic Nipecotic Acid Derivative (Tiagabine) Nipecotic->GAT1 High Affinity Binding Inhibition->Synapse Increased GABA Availability

Figure 2: Mechanism of GAT-1 inhibition by nipecotic acid derivatives.

Part 3: Technical Workflow – Asymmetric Synthesis

For 2-substituted piperidines (pipecolic acid derivatives), enantiopurity is non-negotiable. The (S)-enantiomer is often the bioactive form for local anesthetics, while the (R)-form may be toxic or inactive.

Protocol 1: Asymmetric Hydrogenation of N-Formyl Enamines

This protocol describes the synthesis of chiral 6-substituted pipecolic acid derivatives, a modern method ensuring high enantiomeric excess (ee) [2].

Reagents Required:

  • Substrate: N-Formyl-6-aryl-2,3,4,5-tetrahydropyridine (enamine precursor).

  • Catalyst: Pd/C (10 wt %) or homogeneous Rh-catalyst (e.g., [Rh(COD)(DIPAMP)]BF4 for higher stereocontrol).

  • Solvent: Methanol (degassed).

  • Hydrogen source: H2 gas (balloon or high-pressure reactor).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the N-formyl enamine (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Under an argon atmosphere, add 10 wt% Pd/C carefully to the reaction vessel. Note: For strict chiral applications, use a chiral Rh-catalyst (1 mol%).

  • Hydrogenation: Purge the vessel with H2 gas three times. Maintain H2 pressure at 1–5 bar (depending on steric bulk of the 6-substituent) and stir vigorously at 25°C for 12–24 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Deprotection (Optional): If the free amino acid is required, treat the N-formyl piperidine with 6M HCl under reflux for 2 hours.

  • Purification: Concentrate the filtrate in vacuo. Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic pipecolic acid derivative.

Validation Check:

  • NMR: Check for the disappearance of the enamine olefinic proton (approx. 5-6 ppm).

  • Chiral HPLC: Use a Chiralpak IA column (Hexane/IPA mobile phase) to determine % ee. Target >95% ee.

Part 4: Technical Workflow – Biological Validation

To screen novel nipecotic acid derivatives, a robust cellular uptake assay is required.

Protocol 2: [3H]-GABA Uptake Assay (GAT-1)

This assay measures the functional inhibition of the GAT-1 transporter in a cell-based system [3].

Materials:

  • Cell Line: HEK293 cells stably expressing human GAT-1 (hGAT-1).

  • Tracer: [3H]-GABA (Specific Activity: 80–100 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Control Inhibitor: Tiagabine or non-radioactive GABA.

Step-by-Step Methodology:

  • Cell Seeding: Seed hGAT-1 HEK293 cells in 96-well plates (poly-D-lysine coated) at a density of 50,000 cells/well. Incubate for 24 hours.

  • Buffer Exchange: Aspirate culture medium and wash cells twice with warm KRH buffer.

  • Compound Incubation: Add 150 µL of KRH buffer containing the test compound (concentration range: 1 nM – 100 µM) to the wells. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation: Add 50 µL of [3H]-GABA solution (Final concentration: 20 nM) to each well.

  • Transport Phase: Incubate for exactly 10 minutes at 37°C. Critical: Do not exceed 15 minutes to ensure linear uptake kinetics.

  • Termination: Rapidly aspirate the radioactive buffer and wash cells 3x with ice-cold KRH buffer to stop transport and remove non-specific binding.

  • Lysis & Counting: Lyse cells with 100 µL of 1% SDS or 0.1 M NaOH. Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis:

  • Calculate % Inhibition relative to vehicle control (0% inhibition) and 100 µM non-radioactive GABA (100% inhibition).

  • Plot log(concentration) vs. % Inhibition to determine IC50 using non-linear regression.

References

  • Structural basis of GABA reuptake inhibition. Source: Nature / PMC [Link]

  • A versatile route towards 6-arylpipecolic acids. Source: Beilstein Journal of Organic Chemistry [Link]

  • A homogeneous assay to assess GABA transporter activity. Source: PubMed / Current Protocols in Neuroscience [Link]

  • Pethidine (Meperidine) - PubChem Compound Summary. Source: National Library of Medicine [Link]

Foundational

Solubility Profiling of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: A Technical Guide

This in-depth technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategies for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a critical intermediate in heterocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategies for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a critical intermediate in heterocyclic pharmaceutical synthesis.[1]

Executive Summary & Chemical Identity[1]

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 4046-02-0 / Analogous to 57620-80-5 derivatives) is a functionalized piperidine derivative characterized by a lipophilic N-phenyl group, a polar ketone moiety, and an ester functionality.[1] Its solubility behavior is governed by the competition between the hydrophobic aromatic ring and the polar carbonyl/ester groups.[1][2]

Understanding its solubility is paramount for:

  • Purification: Designing recrystallization protocols to remove non-polar impurities.[1]

  • Reaction Engineering: Selecting solvents that maximize yield during Dieckmann condensation or subsequent decarboxylation.[1]

  • Analysis: Preparing standard solutions for HPLC/GC quantitation.

Chemical Profile
PropertyDetail
IUPAC Name Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Key Functional Groups Tertiary Amine (Aniline-like), Ketone, Ethyl Ester
Physical State Viscous oil or low-melting solid (depending on purity/polymorph)
pKa (Predicted) ~2.5–3.0 (Weakly basic due to N-phenyl conjugation)

Solubility Thermodynamics & Hansen Parameters[2][5][6]

To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility Parameters (HSP) .[1][2] The total cohesive energy density is split into Dispersion ($ \delta_D


 \delta_P 

\delta_H $) forces.[2]
Estimated HSP Profile

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the N-phenyl and piperidone core:

  • 
     (Dispersion):  19.5 MPa
    
    
    
    (High due to the phenyl ring and ethyl chain)[2]
  • 
     (Polarity):  8.2 MPa
    
    
    
    (Moderate contribution from ketone/ester)[2]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (H-Bonding):  5.5 MPa
    
    
    
    (Low; acts primarily as an H-bond acceptor)

Interpretation: The compound lies in the "boundary region" between polar aprotic and non-polar aromatic solvents.[1] It is incompatible with water (highly polar, high ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and compatible with chlorinated solvents and moderate-polarity esters .

Solubility Data by Solvent Class[2][7]

The following data summarizes the solubility behavior of the free base form at 25°C.

Table 1: Solubility Profile in Common Laboratory Solvents[2]
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Perfect match for dispersive and polar interactions; primary solvent for extraction.[1]
Chlorinated ChloroformExcellent (>100 mg/mL)Similar to DCM; often used for NMR analysis.[1]
Esters Ethyl AcetateGood (50–100 mg/mL)"Like dissolves like" regarding the ester moiety; ideal for recrystallization when paired with hexane.[1]
Alcohols Methanol / EthanolModerate to Good Soluble, but solubility decreases significantly with temperature drop (ideal for crystallization).[2]
Ketones AcetoneGood Dipole-dipole interactions favor dissolution.[1]
Aromatics TolueneModerate Soluble due to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

interactions with the N-phenyl ring; useful for high-temp reactions.
Alkanes Hexane / HeptanePoor (<10 mg/mL)Dominant polar forces of the solute prevent dissolution; used as an anti-solvent.
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates; ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Aqueous Acid 1M HClSoluble (as Salt)Protonation of the amine forms the hydrophilic hydrochloride salt.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to validate solubility in a specific solvent system.[2]

  • Preparation: Weigh 100 mg of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate into a 4 mL scintillation vial.

  • Addition: Add the target solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2]
    
  • Verification: If undissolved after 2 mL, filter the supernatant, dry the residue, and calculate solubility via mass loss.

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

Objective: Purify crude material from reaction by-products.[1]

  • Dissolution: Dissolve crude oil/solid in a minimum volume of warm Ethyl Acetate (approx. 40°C).[1]

  • Precipitation: Slowly add Hexane (Anti-solvent) dropwise until persistent turbidity is observed.[1]

  • Nucleation: Cool the mixture slowly to 4°C.

  • Collection: Filter the resulting crystals and wash with cold Hexane.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's state (Free Base vs. Salt).

SolubilityWorkflow Start Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate FormCheck Determine Form Start->FormCheck FreeBase Free Base (Lipophilic) FormCheck->FreeBase Neutral pH Salt HCl Salt (Hydrophilic) FormCheck->Salt Acidic pH DCM DCM/Chloroform (High Solubility) FreeBase->DCM Extraction EtOAc Ethyl Acetate (Recrystallization) FreeBase->EtOAc Purification Water Water/Buffer (High Solubility) Salt->Water Aqueous Phase EtOH Ethanol (Moderate Solubility) Salt->EtOH Crystallization Hexane Hexane (Anti-Solvent) EtOAc->Hexane Precipitation

Figure 1: Solvent selection decision tree based on the ionization state of the piperidine derivative.[1]

Analytical Implications

For High-Performance Liquid Chromatography (HPLC) analysis, solubility dictates the choice of diluent and mobile phase.[1]

  • Sample Diluent: Acetonitrile (ACN) or Methanol is recommended.[1][2] Avoid dissolving the free base directly in water/buffer, as it may oil out or precipitate, clogging the column.[1][2]

  • Mobile Phase Compatibility: The compound is stable in standard Reversed-Phase (RP) systems (Water/ACN with 0.1% Formic Acid).[1]

  • Detection: The N-phenyl chromophore provides strong UV absorbance at 254 nm , making UV-Vis detection highly sensitive.[1]

References

  • PubChem. (2023).[1][3] Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate (Analogous Structure Data). National Library of Medicine.[1] [Link]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Methodology for parameter calculation).

Sources

Exploratory

Probing the Enigmatic Mechanism of Action of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: A Technical Guide for Preclinical Research

Abstract Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate stands as a pivotal scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of a variety of bioactive molecules, particularly analgesics an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate stands as a pivotal scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of a variety of bioactive molecules, particularly analgesics and anti-inflammatory agents.[1] Its structural resemblance to the synthetic opioid pethidine (meperidine) strongly suggests a mechanism of action centered on the modulation of the opioid system. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of this compound. We will delve into the hypothetical molecular interactions, propose a battery of essential in vitro and in vivo assays, and provide detailed, field-proven protocols to elucidate its pharmacological profile. This document is designed to be a practical roadmap, guiding experimental choices with a rationale rooted in established principles of pharmacology and drug discovery.

Introduction: The Phenylpiperidine Scaffold and the Opioid Hypothesis

The 4-phenylpiperidine backbone is a well-established pharmacophore for opioid receptor agonists.[2] Pethidine, a classic example, exerts its analgesic effects primarily through agonism at the μ-opioid receptor.[1][3] The core structure of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate shares critical features with pethidine, including the central piperidine ring, the N-phenyl substituent, and an ester moiety at a position analogous to the carboxylate in pethidine. These structural similarities form the bedrock of our primary hypothesis: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate functions as an agonist at one or more opioid receptor subtypes (μ, δ, or κ), thereby modulating nociceptive signaling pathways.

This guide will systematically outline the necessary studies to test this hypothesis, moving from initial target engagement to functional cellular responses and culminating in in vivo validation of its analgesic properties.

In Vitro Characterization: Unveiling the Molecular Target

The initial phase of investigation focuses on confirming direct interaction with the proposed molecular targets and quantifying the affinity and functional consequence of this interaction.

Radioligand Binding Assays: Quantifying Target Affinity

The first crucial step is to determine if Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate binds to opioid receptors. Radioligand displacement assays are the gold standard for this purpose. These assays measure the ability of the test compound to compete with a radiolabeled ligand of known high affinity for binding to the receptor.

Principle: A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-opioid receptors) is incubated with a preparation of cell membranes expressing the target receptor. Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Radioligand Displacement Assay prep1 Culture cells expressing a specific opioid receptor (e.g., CHO-μOR) prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [³H]-DAMGO) and varying concentrations of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 assay4 Calculate IC50 and Ki values assay3->assay4

Figure 1: Workflow for Radioligand Displacement Assay.

Detailed Protocol: Radioligand Displacement Assay for μ-Opioid Receptor

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (μOR).

    • Harvest cells and resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh Tris-HCl buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of various concentrations of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (dissolved in DMSO, final concentration of DMSO should be <1%).

      • 25 µL of [³H]-DAMGO (a selective μ-opioid receptor agonist) at a final concentration of ~1 nM.

      • 100 µL of the cell membrane preparation (final protein concentration of 50-100 µ g/well ).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled opioid, such as naloxone (10 µM).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Allow the filters to dry, then add liquid scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A low nanomolar to micromolar Ki value would confirm binding to the μ-opioid receptor and suggest that this is a primary molecular target. This experiment should be repeated for δ- and κ-opioid receptors using selective radioligands (e.g., [³H]-DPDPE for δ and [³H]-U69,593 for κ) to determine receptor selectivity.

Receptor SubtypeRadioligandNon-specific Ligand
μ (mu) [³H]-DAMGONaloxone
δ (delta) [³H]-DPDPENaltrindole
κ (kappa) [³H]-U69,593Nor-binaltorphimine

Table 1: Recommended Radioligands for Opioid Receptor Binding Assays.

Functional Assays: Determining Agonist or Antagonist Activity

Once binding is established, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or have no effect?

Principle: Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be measured using various techniques, such as competitive immunoassays or reporter gene assays.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay cAMP Functional Assay prep1 Culture cells expressing a specific opioid receptor (e.g., HEK293-μOR) prep2 Seed cells in a 96-well plate assay1 Pre-treat cells with forskolin to stimulate adenylyl cyclase prep2->assay1 assay2 Add varying concentrations of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate assay1->assay2 assay3 Incubate to allow for cAMP production assay2->assay3 assay4 Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) assay3->assay4 assay5 Calculate EC50 or IC50 values assay4->assay5

Figure 2: Workflow for cAMP Functional Assay.

Detailed Protocol: cAMP Inhibition Assay

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ-opioid receptor.

    • Seed the cells into a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 15 minutes to prevent cAMP degradation.

    • Add varying concentrations of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate to the wells.

    • Simultaneously or shortly after, add forskolin (10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA).

    • Measure the cAMP levels.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curve.

Expected Outcome:

  • Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels, yielding an EC50 value. The maximal inhibition relative to a known full agonist (e.g., DAMGO) will determine if it is a full or partial agonist.

  • Antagonist Activity: No effect on its own, but a rightward shift in the dose-response curve of a known agonist, from which a pA2 value can be calculated to quantify antagonist potency.

In Vivo Validation: Assessing Analgesic Efficacy

Positive in vitro results must be translated to a whole-animal model to confirm analgesic activity. Standard, well-validated models of nociception are employed for this purpose.

Tail-Flick Test: A Model of Acute Nociception

The tail-flick test is a classic method for assessing the analgesic effects of compounds against acute thermal pain.

Principle: A focused beam of radiant heat is applied to the ventral surface of a rodent's tail. The latency for the animal to flick its tail away from the heat source is measured. An increase in this latency following drug administration indicates an analgesic effect.[4][5][6]

Detailed Protocol: Tail-Flick Test

  • Acclimation:

    • Habituate the mice or rats to the testing apparatus and handling for several days prior to the experiment to reduce stress-induced analgesia.

  • Baseline Measurement:

    • Gently restrain the animal in a suitable holder, allowing the tail to be exposed.

    • Position the tail over the radiant heat source.

    • Measure the baseline tail-flick latency. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage. Animals with extreme baseline latencies should be excluded.

  • Drug Administration:

    • Administer Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate via a suitable route (e.g., intraperitoneal, subcutaneous, or oral) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Post-treatment Measurement:

    • Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent and time-dependent effects.

Formalin Test: A Model of Inflammatory Pain

The formalin test is a more complex model that assesses both acute nociceptive pain and persistent inflammatory pain.

Principle: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, which elicits a biphasic pain response.[2][7][8] The early phase (Phase 1, 0-5 minutes) is due to direct activation of nociceptors, while the late phase (Phase 2, 15-30 minutes) is associated with an inflammatory response and central sensitization. The amount of time the animal spends licking or biting the injected paw is quantified as a measure of pain.

Detailed Protocol: Formalin Test

  • Acclimation:

    • Place the animals in individual observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the environment.

  • Drug Administration:

    • Administer Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, vehicle, or a positive control (e.g., morphine or an NSAID) at a predetermined time before the formalin injection.

  • Formalin Injection:

    • Briefly restrain the animal and inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation:

    • Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw during Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes).

  • Data Analysis:

    • Compare the paw licking/biting time between the drug-treated groups and the vehicle control group for both phases using statistical analysis (e.g., ANOVA).

Expected Outcome:

  • Centrally acting analgesics like opioids are expected to be effective in both phases of the formalin test.

  • Peripherally acting analgesics, such as NSAIDs, are typically more effective in Phase 2.

  • The results will provide valuable insights into whether Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate acts centrally, peripherally, or both.

Summary of Expected Data and Interpretation

The following table summarizes the key data points to be collected and their interpretation in the context of the opioid hypothesis.

AssayKey ParameterInterpretation
Radioligand Binding Ki (nM or µM)Quantifies the binding affinity for μ, δ, and κ opioid receptors. Lower Ki indicates higher affinity.
cAMP Functional Assay EC50/IC50 (nM or µM) and Emax (%)Determines agonist or antagonist activity and potency. An agonist will have an EC50 and an Emax > 0. An antagonist will have an IC50.
Tail-Flick Test %MPEIndicates analgesic efficacy against acute thermal pain. A dose-dependent increase in %MPE suggests a centrally mediated analgesic effect.
Formalin Test Reduction in paw licking time (Phase 1 & 2)Differentiates between central and peripheral mechanisms. Inhibition of both phases suggests a central mechanism, typical of opioids.

Table 2: Summary of Key Experimental Data and Interpretation.

Conclusion

The structural analogy to pethidine provides a strong rationale for investigating Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate as an opioid receptor modulator. The experimental framework outlined in this guide provides a rigorous and systematic approach to test this hypothesis. By progressing from in vitro target validation to in vivo efficacy studies, researchers can build a comprehensive pharmacological profile of this compound. The data generated will be crucial for understanding its therapeutic potential as an analgesic and for guiding future drug development efforts based on this promising chemical scaffold. The self-validating nature of these interconnected assays, from molecular binding to behavioral outcomes, ensures a high degree of confidence in the elucidated mechanism of action.

References

  • Chem-Impex. 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride. Available from: [Link].

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  • Eurofins DiscoverX. mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Available from: [Link].

  • Wei, Z. Y., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895–3905. Available from: [Link].

  • Xu, H., et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor. Synapse (New York, N.Y.), 40(4), 269–274. Available from: [Link].

  • Zimmerman, D. M., et al. (1987). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of medicinal chemistry, 30(3), 555–560. Available from: [Link].

  • Mogil, J. S. (2009). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 147(1-3), 246–254. Available from: [Link].

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  • StatPearls. (2023). Physiology, Opioid Receptor. Available from: [Link].

  • Li, S., et al. (1993). Molecular cloning and expression of a rat kappa opioid receptor. Biochemical Journal, 295(3), 629–633. Available from: [Link].

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  • Tjolsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. Available from: [Link].

  • Mosberg, H. I., et al. (2008). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Current pharmaceutical design, 14(34), 3614–3620. Available from: [Link].

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain, 4(2), 161–174. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Scaffold for Heterocyclic Chemistry Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a highly functionalized heterocyclic building block of signi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a highly functionalized heterocyclic building block of significant interest to the fields of organic synthesis and medicinal chemistry. As a cyclic β-keto ester, it possesses three key points of reactivity: the enolizable β-dicarbonyl system, the reactive ketone at the C4 position, and the secondary amine functionality of the piperidine ring (masked by the N-phenyl group). This unique combination allows it to serve as a versatile precursor for the construction of a wide array of complex, fused heterocyclic systems.

The piperidine core is a prevalent motif in numerous natural products and active pharmaceutical ingredients (APIs), prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. By leveraging the reactivity of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, researchers can efficiently access novel molecular architectures with potential applications in drug discovery, including the development of kinase inhibitors, anti-inflammatory agents, and CNS-targeting compounds.[1][2]

This guide provides an in-depth exploration of key synthetic transformations utilizing this scaffold, complete with detailed mechanistic insights and field-proven experimental protocols designed for reproducibility and scalability.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point ~105-109 °C (Varies with purity)
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Sparingly soluble in Ethanol.
CAS Number 14985-11-2

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[3]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly sealed.

Core Synthetic Applications: Building Complexity

The strategic placement of functional groups makes Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate an ideal substrate for multicomponent reactions (MCRs) and condensation cyclizations, enabling the rapid assembly of complex fused ring systems.[4][5]

Gewald Aminothiophene Synthesis: Accessing Thieno[2,3-c]pyridines

The Gewald synthesis is a powerful one-pot, three-component reaction for synthesizing highly substituted 2-aminothiophenes.[6] When applied to our substrate, it provides a direct route to the thieno[2,3-c]pyridine core, a scaffold of interest in medicinal chemistry.

Causality & Mechanistic Insight: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the active ketone of the piperidinone ring and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). The resulting electron-deficient alkene undergoes a Michael addition by a sulfur nucleophile, generated from elemental sulfur and the amine base. The key cyclization step proceeds via attack of the enolate onto a sulfur atom, followed by tautomerization to yield the final 2-aminothiophene product. The choice of base (e.g., morpholine, piperidine) is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions.

Gewald_Mechanism sub Piperidinone Substrate + Malononitrile knoevenagel Knoevenagel Condensation Product sub->knoevenagel Knoevenagel Condensation base Base (Morpholine) + Sulfur (S8) base->knoevenagel michael_adduct Michael Adduct (Thiolate Intermediate) knoevenagel->michael_adduct Michael Addition of Sulfur cyclized Cyclized Intermediate michael_adduct->cyclized Intramolecular Cyclization product Thieno[2,3-c]pyridine (Final Product) cyclized->product Tautomerization & Aromatization

Fig. 1: Mechanistic workflow of the Gewald synthesis.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of β-keto esters with hydrazine derivatives is a classic and reliable method for constructing pyrazole rings. This transformation is particularly valuable in drug discovery, as the pyrazolo[3,4-b]pyridine scaffold is a known "privileged structure" found in numerous kinase inhibitors and other biologically active molecules.[2][7][8]

Causality & Mechanistic Insight: The synthesis begins with the nucleophilic attack of a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) on the ketone carbonyl (C4) of the piperidinone ring. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. The subsequent dehydration and elimination of ethanol drive the reaction towards the formation of the thermodynamically stable, fused aromatic pyrazolone ring system. The use of an acid catalyst (e.g., acetic acid) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

Pyrazole_Synthesis start Piperidinone Substrate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (Acid Catalyzed) cyclization Intramolecular Cyclization (Attack on Ester) hydrazone->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral product Pyrazolo[3,4-b]pyridine (Final Product) tetrahedral->product Dehydration & Elimination of EtOH

Fig. 2: Key steps in pyrazolo[3,4-b]pyridine formation.

Hantzsch-Type Synthesis of Fused Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia.[4][9] A variation of this reaction can be employed using our substrate to create complex, fused polycyclic systems. Here, the piperidinone acts as a cyclic β-ketoester, reacting with an aldehyde and an enamine.

Causality & Mechanistic Insight: This reaction proceeds through a cascade of well-understood transformations. First, a Knoevenagel condensation occurs between an aromatic aldehyde and the active methylene group of the piperidinone substrate. Separately, another molecule of the β-keto system (or a different enolizable ketone) reacts with an ammonia source to form an enamine. The crucial step is a Michael addition of the enamine to the Knoevenagel product. The final ring-closing step and subsequent dehydration yield the fused dihydropyridine system. The choice of solvent and catalyst can significantly influence reaction times and yields.

Detailed Experimental Protocols

The following protocols are designed to be reproducible in a standard organic synthesis laboratory.

Protocol 1: Synthesis of Ethyl 3-amino-4-cyano-1-phenyl-1,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (Gewald Synthesis)

Materials:

  • Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (1.0 eq, 2.47 g)

  • Malononitrile (1.1 eq, 0.73 g)

  • Elemental Sulfur (1.2 eq, 0.38 g)

  • Morpholine (0.5 eq, 0.44 mL)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (2.47 g), malononitrile (0.73 g), elemental sulfur (0.38 g), and ethanol (20 mL).

  • Stir the suspension at room temperature and add morpholine (0.44 mL) dropwise over 2 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.

Expected Outcome: A crystalline solid. Yields are typically in the range of 70-85%.

Protocol 2: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-b]pyridin-4-one

Materials:

  • Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (1.0 eq, 2.47 g)

  • Hydrazine Hydrate (80% solution, 1.5 eq, 0.75 mL)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (2.47 g) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (0.75 mL) to the solution at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C. Maintain this temperature for 8 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolo[3,4-b]pyridine derivative.

Expected Outcome: A pale yellow or off-white solid. Yields typically range from 65-80%.

Conclusion

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a robust and versatile starting material for constructing diverse and medicinally relevant fused heterocyclic scaffolds. The protocols detailed herein for the Gewald, pyrazole, and Hantzsch-type syntheses demonstrate its utility in multicomponent and condensation reactions, allowing for the efficient generation of molecular complexity from a single, accessible precursor. The principles and procedures outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block.

References

  • Subha Nandhini, M., Vijayakumar, V., Mostad, A., Sundaravadivelu, M., & Natarajan, S. (2003). Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1672–o1674. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Heterocycles [h]fused onto 4-oxoquinoline-3-carboxylic acid, part IV. Convenient synthesis of substituted hexahydro[3][10]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Avens Publishing Group. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Retrieved from [Link]

  • MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel Isoxazole Fused Heterocycles. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Copper–Catalyzed Multicomponent Reactions for Efficient Synthesis of Diverse Spirotetrahydrocarbazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fused quinoline heterocycles VII: Synthesis of new isoxazolo[3̀, 4̀:4,5]pyrrolo(or thieno)[2,3-c]quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

Sources

Application

Protocol for N-alkylation of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

This Application Note is designed for researchers and drug development professionals. It addresses the specific reactivity of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a functionalized piperidine scaffold often util...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific reactivity of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a functionalized piperidine scaffold often utilized in the synthesis of analgesic pharmacophores (e.g., fentanyl analogues) and neuroactive agents.[1]

Executive Summary: Reactivity & Strategic Analysis

Before initiating experimentation, it is critical to distinguish between the literal interpretation of the user's request (N-alkylation of a tertiary amine) and the chemically dominant reaction pathway (C-alkylation of a


-keto ester).[1]
  • Substrate Identity: The molecule Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate contains:

    • Position 1 (N): Substituted with a Phenyl group (Tertiary aromatic amine).[1]

    • Position 3 (C): Active methylene, flanked by a ketone and an ester (

      
      -keto ester).[1]
      
    • Position 4 (C): Ketone.[1][2]

  • Reaction Pathways:

    • Pathway A: C-Alkylation (Dominant): Under basic conditions, the proton at C3 is highly acidic (

      
      ).[1] Treatment with alkyl halides results in alkylation at C3 .[1] This is the standard method for functionalizing this scaffold to create quaternary carbon centers or modify potency.[1]
      
    • Pathway B: N-Quaternization (Literal): As the nitrogen is already fully substituted (N-Phenyl), "N-alkylation" yields a Quaternary Ammonium Salt .[1] This is typically used to create phase-transfer catalysts, ionic liquids, or improve aqueous solubility, but is less common in core scaffold synthesis.[1]

    • Pathway C: N-Alkylation of the Precursor: If the intent is to introduce an N-substituent (e.g., N-phenethyl), one must start with the secondary amine, Ethyl 4-oxopiperidine-3-carboxylate .[1]

This guide provides detailed protocols for all three scenarios to ensure the researcher achieves the intended synthetic outcome.

Part 1: Protocol for C-Alkylation (Active Methylene Functionalization)

Objective: Introduction of an alkyl group at the C3 position.[1] Mechanism: Deprotonation of the


-keto ester followed by 

attack.[1]
Materials
  • Substrate: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (1.0 eq).

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1–1.2 eq).[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.1 eq) OR Sodium Ethoxide (NaOEt) (1.1 eq).[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).[1]

  • Quench: Saturated

    
     solution.
    
Experimental Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (10 mmol) in anhydrous DMF (30 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (11 mmol) portion-wise. Evolution of

    
     gas will be observed.[1]
    
    • Checkpoint: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete enolate formation (solution often turns yellow/orange).

  • Alkylation: Cool the mixture back to 0°C. Add the Alkyl Halide (11–12 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Note: The C-alkylated product is typically less polar than the starting material.[1]

  • Workup: Quench the reaction with saturated

    
     (50 mL). Extract with EtOAc (
    
    
    
    mL).[1] Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.[1]
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel).
    

Part 2: Protocol for N-Alkylation (Quaternization)

Objective: Formation of the Quaternary Ammonium Salt from the N-Phenyl substrate.[1] Mechanism: Direct nucleophilic attack of the tertiary amine on an alkyl halide (


).[1]
Materials
  • Substrate: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.[1]

  • Reagent: Alkyl Iodide (highly reactive electrophiles are preferred due to the reduced nucleophilicity of the N-phenyl amine).[1]

  • Solvent: Acetone or Acetonitrile (ACN).[1]

Experimental Procedure
  • Dissolution: Dissolve the substrate (5 mmol) in Acetone or ACN (15 mL).

  • Addition: Add Alkyl Iodide (e.g., MeI) in excess (2.0–5.0 eq).[1]

  • Reflux: Heat the solution to reflux (60–80°C) for 12–24 hours.

    • Observation: Quaternary salts often precipitate out of Acetone as white/off-white solids.[1]

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold ether, and dry under vacuum.[1]

    • If no precipitate:[1] Concentrate the solvent and triturate the residue with Diethyl Ether or Hexane to induce crystallization.[1]

  • Validation: Confirm structure via

    
    -NMR (distinct downfield shift of N-substituents) and Mass Spectrometry (M+ peak corresponds to the cation mass).
    

Part 3: Protocol for N-Alkylation of the Secondary Amine (Precursor Synthesis)

Objective: Synthesis of N-substituted derivatives (e.g., N-Benzyl, N-Phenethyl) starting from the nor-compound.[1][3] Context: If the user intended to make an N-substituted derivative, this is the correct workflow.

Materials
  • Substrate: Ethyl 4-oxopiperidine-3-carboxylate Hydrochloride (Secondary Amine).

  • Reagent: Alkyl Bromide/Chloride (1.1 eq).[1]

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

Experimental Procedure
  • Free Basing (In-situ): Suspend the amine hydrochloride (10 mmol) and

    
     (30 mmol) in ACN (40 mL). Stir for 30 mins at RT.
    
  • Alkylation: Add the Alkyl Halide (11 mmol).

    • Catalyst: If using Alkyl Chlorides, add catalytic KI (0.1 eq) to accelerate the reaction (Finkelstein condition).[1]

  • Heating: Heat to 60–80°C for 6–16 hours. Monitor consumption of the secondary amine by TLC (stain with Ninhydrin; secondary amines stain red/purple).[1]

  • Workup: Filter off the inorganic salts (

    
    /KCl).[1] Concentrate the filtrate.
    
  • Extraction: Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash Chromatography.

Data Analysis & Visualization

Comparison of Reaction Outcomes
ParameterC-Alkylation (Pathway A) N-Quaternization (Pathway B) N-Alkylation of Precursor (Pathway C)
Substrate N-Phenyl-4-oxo-3-esterN-Phenyl-4-oxo-3-esterNH -4-oxo-3-ester
Primary Target C3-Alkyl DerivativeAmmonium SaltN-Alkyl Derivative
Reactivity Source Enolate (Active Methylene)Tertiary Amine Lone PairSecondary Amine Lone Pair
Key Reagent Strong Base (NaH)Alkyl Iodide (Excess)Weak Base (

)
Medicinal Utility Potency/Selectivity ModulationSolubility/ProdrugsScaffold Construction
Reaction Pathway Diagram (Graphviz)

ReactionPathways cluster_legend Reaction Selectivity Start Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Substrate) C_Alk C-Alkylation Product (3-alkyl-4-oxo-1-phenyl...) Start->C_Alk Path A: NaH, R-X (Active Methylene) N_Quat Quaternary Ammonium Salt (N-alkyl-N-phenyl...) Start->N_Quat Path B: R-I, Heat (Lone Pair Attack) Precursor Ethyl 4-oxopiperidine-3-carboxylate (Secondary Amine) N_Alk N-Alkylated Product (e.g., N-Phenethyl...) Precursor->N_Alk Path C: K2CO3, R-X (Standard N-Alkylation) Note Note: N-Phenyl reduces N-nucleophilicity, favoring C-alkylation under basic conditions.

Caption: Decision tree illustrating the divergent synthetic pathways based on substrate choice and reaction conditions.

Troubleshooting & Optimization

  • Regioselectivity (C vs. O Alkylation):

    • 
      -keto esters can undergo O-alkylation (forming enol ethers).[1] To favor C-alkylation, use non-polar solvents (THF) and "soft" electrophiles (Alkyl Iodides).[1] O-alkylation is favored by polar aprotic solvents (DMF/DMSO) and "hard" electrophiles (Sulfates/Sulfonates).[1]
      
  • De-ethoxycarbonylation:

    • Prolonged heating with strong base can lead to hydrolysis or decarboxylation of the ester.[1] Maintain anhydrous conditions and avoid excessive temperatures (>100°C) during the enolate formation step.

  • Low Yield in Quaternization:

    • The N-phenyl group withdraws electron density from the nitrogen via resonance, making it a poor nucleophile.[1] If quaternization is slow, switch to a more reactive electrophile (Methyl Triflate) or use high-pressure conditions in a sealed tube.[1]

References

  • Synthesis of Piperidine Derivatives

    • Title: "Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Key intermediate in pharmaceutical research."[1][4]

    • Source: Chem-Impex Intern
  • Reactivity of N-Aryl Piperidones

    • Title: "Synthesis and biological activity of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives." (Contextual reference for N-phenyl reactivity).
    • Source: Asian Journal of Chemistry.[1]

    • URL:[Link]

  • General Protocol for

    
    -Keto Ester Alkylation: 
    
    • Title: "Alkylation of Ethyl Acetoacetate and Rel
    • Source: Organic Syntheses, Coll. Vol. 2, p.248.
    • URL:[Link][1]

  • Compound Data & Safety

    • Title: "Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate (PubChem CID 419705)."[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

Sources

Method

Analytical methods for the quantification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Application Note: Strategic Quantification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Executive Summary This guide details the analytical quantification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Quantification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Executive Summary

This guide details the analytical quantification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , a critical intermediate formed via the Dieckmann cyclization in the synthesis of piperidine-based pharmaceuticals and potential fentanyl analogs.

The Analytical Challenge: This molecule is a


-keto ester  possessing a tertiary amine and an N-phenyl moiety. It presents three distinct stability challenges that defeat standard "screen-and-go" workflows:
  • Keto-Enol Tautomerism: In solution, the compound oscillates between its ketone and enol forms, often resulting in split or broad chromatographic peaks.

  • Thermal Decarboxylation: Under GC injector heat, the 3-carboxylate group is labile, readily ejecting CO

    
     to form N-phenyl-4-piperidone.
    
  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis in strong basic or acidic media.

This protocol prioritizes HPLC-DAD-MS as the primary quantitative tool to preserve molecular integrity, while reserving GC-MS for orthogonal impurity profiling with specific thermal caveats.

Physicochemical Profile & Mechanistic Insight

Understanding the molecule's behavior in solution is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

NO

MW: 247.29 g/mol . Monoisotopic Mass: 247.12.
pKa (Calculated) ~7.5 - 8.5 (Tertiary Amine)Requires pH buffering. At pH < 6, the N-atom is protonated, increasing solubility but potentially affecting column retention.
Chromophore N-Phenyl RingStrong UV absorption at 245-254 nm . Secondary band at ~280 nm.
LogP ~2.1 (Estimated)Moderately lipophilic. Suitable for Reverse Phase (C18/C8).
Reactivity

-Keto Ester
Critical: Exists in equilibrium. The enol form is stabilized by intramolecular H-bonding between the enol hydroxyl and the ester carbonyl.
Visualizing the Stability Matrix

The following diagram illustrates the degradation pathways that must be inhibited during analysis.

StabilityMatrix Figure 1: Stability Matrix. The analytical method must freeze the Target/Enol equilibrium while preventing Decarboxylation. Target Ethyl 4-oxo-1-phenyl piperidine-3-carboxylate (Target Analyte) Enol Enol Tautomer (Stabilized by H-Bond) Target->Enol  Equilibrium (Fast) Decarb N-phenyl-4-piperidone (Decarboxylated Artifact) Target->Decarb  Heat (>100°C) or Acid Hydrolysis Acid/Alcohol Byproducts Target->Hydrolysis  High pH / Moisture Enol->Target  

Primary Protocol: HPLC-DAD-MS (Quantification)

Rationale: Liquid chromatography is the only viable method for accurate quantification of the intact ester. We utilize a Cold-Buffered approach. The buffer pH is selected to be slightly acidic (pH 3.5-4.5) to protonate the amine (improving peak shape) while avoiding the extreme acidity that catalyzes decarboxylation.

Instrument Configuration
  • System: UHPLC or HPLC with Diode Array Detector (DAD) and Single Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 100mm x 2.1mm, 1.8µm or 3.5µm.

    • Why: End-capping prevents silanol interactions with the tertiary amine, reducing tailing.

  • Temperature: 25°C (Strict control).

    • Why: Higher temperatures shift the keto-enol equilibrium rate, causing peak broadening ("bridging").

Reagents & Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Needle Wash: 50:50 Methanol:Water (Neutral).

Gradient Method
Time (min)% Solvent BFlow Rate (mL/min)Event
0.00100.4Equilibrium
1.00100.4Isocratic Hold (Salt elution)
8.00900.4Linear Gradient
10.00900.4Column Wash
10.10100.4Re-equilibration
14.00100.4End
Detection Parameters
  • UV: 254 nm (Quantification), 280 nm (Confirmation).

  • MS (ESI+):

    • Scan Range: 100 – 500 m/z.

    • Target Ion [M+H]+: 248.1 .

    • Fragment Ions: 202 (Loss of Ethanol), 174 (Loss of COOEt - Decarboxylation in source).

Sample Preparation (Critical)
  • Weighing: Weigh 10 mg of sample into a volumetric flask.

  • Dissolution: Dissolve in Acetonitrile (Do not use Methanol, as transesterification can occur with beta-keto esters over time).

  • Dilution: Dilute to working concentration (e.g., 50 µg/mL) using the initial mobile phase (10% ACN / 90% Buffer).

  • Filtration: 0.22 µm PTFE filter. Analyze immediately.

Secondary Protocol: GC-MS (Identification & Forensics)

Rationale: GC-MS is standard in forensic labs. However, for this analyte, GC-MS is a destructive technique . The heat of the injector port (250°C+) will convert a significant portion of the Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate into N-phenyl-4-piperidone.

The "Artifact" Strategy: Instead of fighting the degradation, we standardize it to confirm the carbon skeleton. If the intact ester is required, Derivatization is mandatory.

Method A: Direct Injection (Qualitative Only)
  • Inlet: Splitless, 200°C (Lower temp minimizes but does not eliminate degradation).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 15°C/min → 300°C.

  • Result: You will likely see two peaks:

    • Small peak for the parent ester (Retention Time ~ High).

    • Large peak for the decarboxylated ketone (Retention Time ~ Lower).

    • Note: Quantifying based on the sum of these areas is possible but lacks precision.

Method B: Methoxime Derivatization (Quantitative GC)

To stabilize the beta-keto group and prevent decarboxylation, lock the ketone as a methoxime.

  • Reagent: Methoxyamine Hydrochloride (2% in Pyridine).

  • Procedure: Add 50 µL reagent to 1 mg sample. Incubate at 60°C for 30 mins.

  • Effect: Converts the ketone to a C=N-OCH

    
     group. This disrupts the beta-keto ester synergy, significantly improving thermal stability.
    
  • MS Target: Look for M+29 (Methoxime addition).

Validation Framework (ICH Q2)

To ensure the HPLC method is trustworthy, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 1.5 between Analyte and Decarboxylated Impurity.Inject pure N-phenyl-4-piperidone to confirm separation.
Linearity R

> 0.999
Range: 1 µg/mL to 100 µg/mL.
Precision RSD < 2.0% (n=6)Use fresh samples; protect from heat.
Solution Stability Recovery within 98-102% after 24h.Crucial: Keep autosampler at 4°C. At room temp, enolization/hydrolysis accelerates.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typically ~0.1 µg/mL for UV, ~10 ng/mL for MS.

Workflow Logic Diagram

This flowchart guides the analyst through the decision-making process based on the available equipment and data needs.

Workflow Figure 2: Analytical Decision Matrix Start Start: Sample Received Goal Define Goal Start->Goal Quant Goal: Accurate Quantification (Purity/Assay) Goal->Quant Ident Goal: Structural ID / Forensics (Impurity Profiling) Goal->Ident HPLC Method: HPLC-DAD-MS (Cold/Buffered) Quant->HPLC  Best Practice GC_Direct Method: Direct GC-MS (Expect Decarboxylation) Ident->GC_Direct  Rapid Screen GC_Deriv Method: Derivatized GC-MS (Methoxime) Ident->GC_Deriv  Confirmation Result_Quant Output: % Purity (Intact Molecule) HPLC->Result_Quant Result_Ident Output: Fragment Pattern (Skeleton Confirmation) GC_Direct->Result_Ident GC_Deriv->Result_Ident

References

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens and Seized Materials. Link (Provides context on analyzing piperidine precursors and thermal degradation issues).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Link (Reference spectra for decarboxylated piperidones).

  • Valdez, C. A., et al. (2014). "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLOS ONE. Link (Details the synthesis and stability of the beta-keto ester intermediates).

  • PubChem Compound Summary. (2024). Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate (Structural analog reference for physicochemical properties). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

The following technical support guide addresses the specific chromatographic challenges associated with Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 39514-19-7). This molecule presents a "perfect storm" of HPLC cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific chromatographic challenges associated with Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 39514-19-7).

This molecule presents a "perfect storm" of HPLC challenges: a basic nitrogen (N-phenylpiperidine moiety), a hydrolytically unstable ester , and a beta-keto ester functionality prone to keto-enol tautomerism.[1]

Module 1: The "Ghost Peak" Phenomenon (Keto-Enol Tautomerism)

User Issue: "I see a split peak, a shoulder, or two distinct peaks for my pure standard. Is my sample degrading?"

Technical Diagnosis: This is likely not degradation but tautomerism .[1] The molecule contains a


-keto ester moiety.[1][2] In solution, it exists in an equilibrium between the keto form  (dominant) and the enol form  (stabilized by intramolecular hydrogen bonding).

If the interconversion rate between these tautomers is slow relative to the chromatographic timescale, the two forms will partially separate on the column, resulting in a "saddle" or split peak.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Temperature Increase to 40°C - 50°C Increasing column temperature accelerates the interconversion kinetics.[1] If the rate becomes faster than the separation time, the peaks will coalesce into a single, sharp peak.
Mobile Phase Acidic (pH < 3.0) The keto-enol equilibrium is acid-catalyzed.[1] Lowering pH can shift the equilibrium or accelerate the exchange, often stabilizing the keto form.
Solvent Reduce Protic Solvents Enol forms are often stabilized by internal hydrogen bonding, which is disrupted in protic solvents (MeOH/Water).[1] Increasing ACN content can sometimes alter the ratio.[1][3]

Decision Tree: Diagnosing Peak Splitting

TautomerismLogic Start Issue: Split Peak / Shoulder Step1 Test: Inject at 45°C Start->Step1 Result1 Peak Coalesces? Step1->Result1 Solved Cause: Slow Tautomerism Action: Run Method at >40°C Result1->Solved Yes Step2 Test: Check Sample Solvent Result1->Step2 No Result2 Solvent Stronger than MP? Step2->Result2 Solved2 Cause: Solvent Mismatch Action: Dilute in Mobile Phase Result2->Solved2 Yes Impurity Cause: Actual Impurity (Synthesis Byproduct) Result2->Impurity No

Figure 1: Diagnostic logic for distinguishing between tautomeric splitting and actual impurities.

Module 2: Peak Tailing & The Nitrogen Interaction

User Issue: "The main peak has an asymmetry factor > 1.5. I am using a standard C18 column."

Technical Diagnosis: The N-phenylpiperidine nitrogen has a pKa of approximately 6.2 [1][2].[1]

  • At pH 7.0 , the molecule is largely neutral, but residual silanols on the silica surface (pKa ~4.5) are ionized (negative).[1] This allows for hydrogen bonding or hydrophobic adsorption, causing tailing.[1]

  • At pH 3.0 , the nitrogen is protonated (cationic).[1] However, modern Type B silica silanols are neutral at this pH, minimizing cation-exchange interactions.[1]

Recommended Method Parameters:

ComponentRecommendationWhy?
Buffer pH 2.5 - 3.0 Ensures the nitrogen is fully protonated and silanols are neutral.[1] Use Formic Acid (0.1%) or Phosphate buffer.[1]
Column End-capped C18 or C8 "End-capping" blocks free silanol groups. Avoid "AQ" or highly polar columns unless necessary.
Additive TEA (Triethylamine) Optional: If tailing persists, add 5mM TEA.[1] It competes for the active silanol sites, "masking" them from the analyte.

Module 3: Retention Time Drift (Hydrolysis Risk)

User Issue: "My retention time is slowly decreasing over a sequence of 50 injections."

Technical Diagnosis: The ethyl ester at the 3-position is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid (4-oxo-1-phenylpiperidine-3-carboxylic acid) [3].[1] The acid form is more polar and will elute earlier (decreasing RT) in Reverse Phase chromatography.[1]

Stability Protocol:

  • Avoid High pH: Never run this molecule at pH > 7.5. Esters hydrolyze rapidly in basic conditions.[1]

  • Sample Diluent: Do not store samples in water or methanol for long periods. Use Acetonitrile (ACN) as the sample solvent if solubility permits, or prepare fresh daily.[1]

  • Auto-sampler Temperature: Keep the auto-sampler at 4°C .

Module 4: Validated Starting Method

Based on the physicochemical properties (LogP ~2.2, pKa ~6.[1]2) [1][4], the following starting conditions provide a robust baseline.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 45°C (Critical for tautomer coalescence)
Detection UV @ 254 nm (Phenyl ring absorption)

Method Development Workflow

MethodDev Input Ethyl 4-oxo-1-phenyl... Step1 1. pH Selection (Choose pH 2.5-3.0) Input->Step1 Step2 2. Temp Optimization (Start at 45°C) Step1->Step2 Step3 3. Gradient Screen (10-90% ACN) Step2->Step3 Check Check Peak Shape Step3->Check Final Final Method Check->Final Sym < 1.2 Fix Add TEA or Change Column Check->Fix Tailing Fix->Step3

Figure 2: Step-by-step optimization workflow prioritizing pH and Temperature control.

References
  • PubChem. (n.d.).[1][4] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Compound Summary). National Library of Medicine.[1][4] Retrieved January 31, 2026, from [Link](Note: Structural analog used for property estimation).[1]

  • Gao, J., & Long, S. (2021).[1] Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[1][5][6][7] IUCrData.[1][7] Retrieved January 31, 2026, from [Link]

  • Separation Science. (n.d.).[1] Peak Splitting in HPLC: Causes and Solutions. Retrieved January 31, 2026, from [Link][1]

Sources

Optimization

Technical Support Center: Stability Protocols for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Ticket ID: STAB-EPP-403 Subject: Prevention of Decomposition & Handling Best Practices Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are working with Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-EPP-403 Subject: Prevention of Decomposition & Handling Best Practices Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are working with Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate . This compound belongs to the class of cyclic


-keto esters .

The Core Problem: This molecule contains a built-in "self-destruct" mechanism. The


-keto ester functionality (at positions C3 and C4) renders the ester group at C3 highly susceptible to hydrolysis  followed by rapid decarboxylation . If handled incorrectly, your expensive starting material will degrade into 1-phenylpiperidin-4-one , releasing CO₂ gas and ruining your stoichiometry.

This guide provides a self-validating system to prevent this degradation during storage, synthesis, and purification.

Module 1: The Decomposition Mechanism (Know Your Enemy)

To prevent decomposition, you must understand why it happens. The instability arises from the thermodynamic drive to release carbon dioxide.

The Pathway:

  • Hydrolysis: Moisture attacks the ethyl ester (C3), converting it to a

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid forms a cyclic 6-membered transition state (involving the C4 ketone oxygen and the acid proton), facilitating the loss of CO₂.
    
  • Result: You are left with the ketone (1-phenylpiperidin-4-one), which is useless for C3-substitution reactions.

Visualizing the Threat:

DecompositionPathway Start Intact Molecule (Ethyl 4-oxo-1-phenyl...) Moisture Trigger: Moisture / Acid / Heat Start->Moisture Exposure Intermed Intermediate: β-Keto Acid Moisture->Intermed Hydrolysis (-EtOH) End Degradation Product: 1-phenylpiperidin-4-one + CO₂ Intermed->End Rapid Decarboxylation (Thermodynamic Sink)

Figure 1: The cascade failure of


-keto esters upon exposure to moisture and heat.
Module 2: Storage & Handling Protocols

Standard Operating Procedure (SOP): Treat this compound as hygroscopic and thermolabile . The N-phenyl group also introduces a secondary risk of oxidation (browning) upon prolonged exposure to light.

ParameterProtocolScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of the decarboxylation transition state.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Oxygen exclusion prevents N-oxide formation.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing photo-oxidation of the N-phenyl ring). Parafilm acts as a secondary moisture barrier.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel packets.

The "Thaw" Rule:

CRITICAL: Never open a cold bottle immediately after removing it from the freezer.

  • Why? Condensation will form instantly on the cold solid. This water will initiate hydrolysis.

  • Action: Allow the closed vial to equilibrate to room temperature inside a desiccator (approx. 30-60 mins) before opening.

Module 3: Synthesis & Purification Troubleshooting

Most decomposition occurs during workup and purification , not the reaction itself.

1. Reaction Optimization

The C3 proton is acidic (


). In basic conditions, the molecule exists as an enolate.
  • Avoid: Aqueous acids at high temperatures.

  • Preferred Solvents: Anhydrous EtOH, Toluene, or DMF.

  • Base Selection: Non-nucleophilic bases (e.g., NaH, KOtBu) are safer than Hydroxides (NaOH), which promote ester hydrolysis.

2. Purification (The Danger Zone)

Scenario: You run a TLC, see your spot, but after column chromatography, your yield drops by 50%. Cause: Silica gel is slightly acidic (


). This acidity catalyzes the decarboxylation of 

-keto esters during the slow elution process.

Corrective Protocol:

  • Method A (Recrystallization - Preferred):

    • Dissolve in minimum hot Ethanol (or EtOAc).

    • Add Hexanes/Heptane until cloudy.

    • Cool slowly to 4°C.

    • Result: High purity, zero decomposition risk.

  • Method B (Buffered Silica Column):

    • If you must use a column, pre-treat your silica gel slurry with 1-2% Triethylamine (Et₃N) .

    • This neutralizes the acidic sites on the silica.

    • Eluent: Hexanes:EtOAc (with 1% Et₃N).

Purification Decision Tree:

PurificationLogic Start Crude Mixture Check Is the impurity profile complex? Start->Check Simple No (Mainly starting material) Check->Simple Clean TLC Complex Yes (Many side products) Check->Complex Messy TLC Recrys Recrystallization (EtOH/Hexanes) Simple->Recrys Column Flash Chromatography Complex->Column Pretreat CRITICAL STEP: Pre-treat Silica with 1% Et3N Column->Pretreat Before Loading

Figure 2: Selecting the purification method to minimize acid-catalyzed degradation.

Module 4: Frequently Asked Questions (FAQ)

Q1: My white solid turned into a yellow oil overnight. What happened? A: This is "Oiling Out" due to decomposition. The yellow color indicates oxidation of the N-phenyl ring (aniline-like oxidation), and the oil state suggests the crystal lattice was disrupted by the formation of liquid 1-phenylpiperidin-4-one (the decarboxylated product). Status: Irreversible. Discard and repurchase/resynthesize.

Q2: Can I dry this compound in a vacuum oven at 60°C? A: Risky. While the pure solid might survive, any trace moisture trapped in the lattice will turn into superheated steam under vacuum, accelerating hydrolysis. Recommendation: Vacuum desiccator at Room Temperature over P₂O₅ or KOH pellets.

Q3: The NMR shows the ethyl group signals are gone, but the phenyl ring is still there. A: You have successfully decarboxylated your compound. You now have 1-phenylpiperidin-4-one. This usually happens if you used an acidic aqueous wash (like 1M HCl) during workup. Fix: Use saturated NH₄Cl (mildly acidic) or brine for washes, and keep the contact time short.

Q4: Is this compound compatible with reductive amination conditions? A: Yes, but the ketone at C4 is sterically crowded by the C3-ester. The ester group may also be reduced if you use strong reducing agents (like LiAlH₄). Use mild reagents like STAB (Sodium Triacetoxyborohydride) in DCE (Dichloroethane) to target the ketone selectively.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates - Discusses thermodynamic instability of -keto esters).
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl 4-oxopiperidine-3-carboxylate. (General handling for piperidine

    
    -keto esters).
    
  • Master Organic Chemistry. (2022). The Decarboxylation of Beta-Keto Acids. (Mechanistic verification of the degradation pathway).

  • Krapcho, A. P. (1982).

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safe handling and compliance with local regulations regarding precursor chemicals.

Troubleshooting

Technical Support Center: Optimizing the Scale-Up of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. As a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. As a crucial intermediate in the synthesis of various pharmaceutical agents, optimizing its production is paramount for efficiency, purity, and cost-effectiveness. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced challenges encountered during process development and scale-up.

Our approach is rooted in a deep understanding of the underlying chemical principles of the Dieckmann condensation, the core reaction in this synthesis. We aim to empower you with the knowledge to not only solve common problems but also to proactively design robust and scalable manufacturing processes.

I. Reaction Foundation: The Dieckmann Condensation

The synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is primarily achieved through an intramolecular Dieckmann condensation of N-phenyl diethyl aminodiacetate. This base-catalyzed reaction forms the six-membered piperidine ring, generating the desired β-keto ester.[1][2] Understanding the mechanism is key to troubleshooting.

Dieckmann_Condensation cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up SM N-Phenyl Diethyl Aminodiacetate Base Base (e.g., NaOEt) Enolate Enolate Formation Base->Enolate Deprotonation Cyclization Intramolecular Cyclization Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Enolate_Product Product Enolate Elimination->Enolate_Product Acid Acidic Work-up (H₃O⁺) Enolate_Product->Acid Protonation Product Ethyl 4-oxo-1-phenyl- piperidine-3-carboxylate Troubleshooting_Flow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_reaction_start Reaction Initiation Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity No_Reaction No/Sluggish Reaction Start->No_Reaction Hydrolysis Check for Hydrolysis (Acidic/Basic Work-up) Low_Yield->Hydrolysis Decarboxylation Check for Decarboxylation (Excessive Heat) Low_Yield->Decarboxylation Emulsion Emulsion during Work-up Low_Yield->Emulsion Dimer Dimer Formation (High Concentration) Low_Purity->Dimer Transesterification Transesterification (Incorrect Base) Low_Purity->Transesterification Enamine Enamine Formation (Amine Impurities) Low_Purity->Enamine Moisture Moisture Contamination No_Reaction->Moisture Base_Quality Base Quality/Stoichiometry No_Reaction->Base_Quality SM_Purity Starting Material Purity No_Reaction->SM_Purity

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a key heterocyclic scaffold found in a variety of pharmacologically active molecules. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a key heterocyclic scaffold found in a variety of pharmacologically active molecules. Its structural motif is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a range of biological activities. The efficient and scalable synthesis of this piperidone derivative is therefore a critical aspect of drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Route 1: The Classic Two-Step Approach: Double Aza-Michael Addition Followed by Dieckmann Condensation

This is the most traditionally recognized and widely applicable method for the synthesis of 4-piperidone frameworks. The strategy relies on two fundamental and robust organic reactions: the double aza-Michael addition of a primary amine to an acrylate ester, followed by an intramolecular Dieckmann condensation of the resulting diester.

Reaction Scheme

Route_1 Aniline Aniline Intermediate Diethyl 3,3'-(phenylazanediyl)dipropanoate Aniline->Intermediate Double Michael Addition EthylAcrylate Ethyl Acrylate (2 eq.) EthylAcrylate->Intermediate Product Ethyl 4-oxo-1-phenyl- piperidine-3-carboxylate Intermediate->Product Dieckmann Condensation Base Base (e.g., NaOEt) Base->Product Product->Product AcidWorkup Acidic Work-up AcidWorkup->Product

Figure 1: Reaction scheme for the two-step synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Mechanistic Insights

The initial step is a conjugate addition of aniline to two molecules of ethyl acrylate. Aniline, acting as a nucleophile, attacks the β-carbon of the electron-deficient alkene of ethyl acrylate. This occurs twice to form the key intermediate, diethyl 3,3'-(phenylazanediyl)dipropanoate.

The second step is the Dieckmann condensation, an intramolecular Claisen condensation.[1] A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester after elimination of an ethoxide ion.[2][3] Subsequent acidic workup neutralizes the enolate and provides the final product.

Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(phenylazanediyl)dipropanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq.) in a suitable solvent such as ethanol.

  • Slowly add ethyl acrylate (2.2 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

  • In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol or toluene.

  • To this solution, add diethyl 3,3'-(phenylazanediyl)dipropanoate (1.0 eq.), dissolved in the same anhydrous solvent, dropwise at a temperature of 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the mixture in an ice bath and quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the pure Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate.

A similar procedure using benzylamine instead of aniline has been reported to proceed with good yields, suggesting the viability of this route.[4]

Route 2: One-Pot Synthesis from a Precursor Piperidone

An alternative strategy involves the modification of a pre-existing piperidone ring. This approach can be advantageous if a suitable piperidone starting material is readily available or can be synthesized efficiently. One such method is the Strecker-type condensation. Although a direct one-pot synthesis of the target molecule is not explicitly detailed in the literature, a multi-step synthesis of a related compound starting from 1-benzylpiperidin-4-one has been optimized and reported, which provides a conceptual framework.[5]

Conceptual Reaction Scheme

Route_2 Piperidone 1-Phenyl-4-piperidone Product Ethyl 4-oxo-1-phenyl- piperidine-3-carboxylate Piperidone->Product Multi-step Conversion Reagents Reagents for Carboxylation at C3 Reagents->Product

Figure 2: Conceptual scheme for the synthesis from a piperidone precursor.

Plausible Synthetic Protocol (Hypothetical)

A plausible, albeit multi-step, approach could involve the formylation of 1-phenyl-4-piperidone at the C3 position, followed by oxidation and esterification.

  • Formylation: React 1-phenyl-4-piperidone with ethyl formate in the presence of a strong base like sodium methoxide to introduce a formyl group at the C3 position.

  • Oxidation: The resulting 3-formyl-1-phenyl-4-piperidone could then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Esterification: Finally, the carboxylic acid would be subjected to Fischer esterification with ethanol in the presence of a catalytic amount of strong acid to yield the desired product.

While theoretically sound, this route involves multiple steps and may suffer from lower overall yields and the need for purification at each stage.

Comparative Analysis

ParameterRoute 1: Double Michael Addition & Dieckmann CondensationRoute 2: Modification of Piperidone (Conceptual)
Starting Materials Aniline, Ethyl Acrylate1-Phenyl-4-piperidone, Ethyl Formate, Oxidizing Agent, Ethanol
Number of Steps 23+
Key Reactions Aza-Michael Addition, Dieckmann CondensationFormylation, Oxidation, Esterification
Scalability Generally good, well-established reactions.Potentially more complex for large-scale production.
Reported Yields Good to high yields reported for analogous syntheses.[4]Expected to be lower overall due to multiple steps.
Advantages Convergent, uses readily available starting materials.May be useful if the piperidone precursor is readily available.
Disadvantages Requires a strong base for the Dieckmann condensation.Multi-step, potentially lower overall yield, requires purification at each step.

Conclusion and Recommendation

For the synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, the two-step route involving a double aza-Michael addition followed by a Dieckmann condensation (Route 1) stands out as the more efficient and practical approach for both laboratory-scale synthesis and potential scale-up. This method is characterized by its convergency, reliance on well-understood and robust reactions, and the use of inexpensive and readily available starting materials. While the conceptual route starting from a pre-formed piperidone ring (Route 2) is chemically feasible, it is likely to be less efficient in terms of overall yield and process economy due to the multiple transformations required.

Researchers and process chemists should prioritize the optimization of the reaction conditions for the double Michael addition and the subsequent Dieckmann cyclization to achieve the highest possible yields and purity of the final product. Careful control of the reaction temperature, choice of base and solvent for the Dieckmann condensation, and appropriate purification techniques will be crucial for the successful implementation of this synthetic strategy.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
  • Dieckmann Condensation - Organic Chemistry Portal. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate and Other Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents. Its conformational flexibility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents. Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of compounds targeting the central nervous system, inflammation, and neoplastic diseases. This guide provides a comparative analysis of the potential biological activities of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, a compound of interest in drug discovery, by examining experimental data from structurally related piperidine derivatives. While direct biological data for this specific molecule is limited in publicly available literature, a comprehensive evaluation of its core structural motifs in analogous compounds can provide valuable insights into its potential pharmacological profile.

Comparative Analysis of Biological Activities

The biological activity of a molecule is intrinsically linked to its structure. By dissecting Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate into its key components—the 1-phenylpiperidine core, the 4-oxo group, and the 3-ethylcarboxylate substituent—we can draw parallels with well-characterized piperidine derivatives to forecast its potential efficacy in several key therapeutic areas.

Analgesic Potential: A Legacy of Pain Management

The 4-phenylpiperidine scaffold is famously associated with potent analgesic activity, with meperidine and fentanyl being archetypal examples.[1] Research into derivatives of this class has established clear structure-activity relationships (SAR) for opioid receptor modulation. The substitution at the piperidine nitrogen is a critical determinant of analgesic potency.[2]

While direct data for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is unavailable, studies on related ethyl 4-phenylpiperidine-4-carboxylates demonstrate that modifications to the N-substituent significantly impact analgesic effect.[3][4] For instance, the replacement of the N-methyl group in pethidine with larger alkyl or aralkyl groups can modulate potency. It is plausible that the N-phenyl group in our target compound contributes to opioid receptor affinity, a common feature of many centrally-acting analgesics. The 4-oxo functionality, however, may alter the binding conformation and efficacy compared to the more extensively studied 4-hydroxy or 4-unsubstituted analogs.

Table 1: Analgesic Activity of Representative Piperidine Derivatives

Compound/AnalogTest ModelDoseAnalgesic Effect (% MPE or Latency)Reference
MorphineTail Immersion (mice)5 mg/kgSignificant increase in latency[5]
PethidineTail Immersion (mice)50 mg/kgSignificant increase in latency[5]
Fentanyl Analog (iso-carfentanil)Tail-immersion (rats)N/AReduced potency vs. fentanyl[6]
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamideHot-plate (mice)ED50 = 0.44 mg/kgHigh potency[2]
Cytotoxic Activity: Targeting Cancer Cell Proliferation

The 4-piperidone moiety is a versatile pharmacophore that has been incorporated into numerous compounds with demonstrated anticancer activity.[7] A notable class of such compounds is the 3,5-bis(benzylidene)-4-piperidones, which are analogs of curcumin. These compounds have shown significant, tumor-selective cytotoxicity against a range of cancer cell lines.[8]

The cytotoxic potential of these 4-piperidone derivatives is often attributed to their ability to act as Michael acceptors, reacting with cellular thiols and disrupting cellular redox balance. The substituents on the aryl rings play a crucial role in modulating this activity. For Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, the presence of the 4-oxo group suggests a potential for similar cytotoxic mechanisms, although the absence of the exocyclic double bonds seen in the bis(benzylidene) derivatives would likely alter its reactivity and potency. The N-phenyl substituent could also influence its interaction with biological targets within cancer cells.

Table 2: Cytotoxic Activity of 3,5-bis(benzylidene)-4-piperidone Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
2e Ca9-22 (oral)0.8HGF (gingival fibroblast)49.762.1[8]
2r Ca9-22 (oral)0.2HGF (gingival fibroblast)36.2181[8]
2h Colo-205 (colon)0.3Hs27 (foreskin fibroblast)>100>333[8]
2m CEM (leukemia)0.2Hs27 (foreskin fibroblast)>100>500[8]
2o HT-29 (colon)0.3Hs27 (foreskin fibroblast)>100>333[8]
DoxorubicinCa9-22 (oral)0.3HGF (gingival fibroblast)23.478.0[8]
MelphalanCa9-22 (oral)2.0HGF (gingival fibroblast)20.410.2[8]
Opioid Receptor Binding Affinity

The interaction of piperidine derivatives with opioid receptors is a key determinant of their analgesic properties. Radioligand binding assays are instrumental in quantifying the affinity of a compound for different receptor subtypes (μ, δ, κ). While specific binding data for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is not available, studies on structurally related 4-anilinopiperidines provide a framework for understanding how modifications to the piperidine core affect receptor affinity. For instance, the nature of the N-substituent and the groups at the 4-position of the piperidine ring are critical for high-affinity binding to the mu-opioid receptor (MOR).[9]

Table 3: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Piperidine 4-position)R4 (Anilide N-acyl group)Ki (nM) for MORReference(s)
FentanylPhenethylHHPropanoyl1.23 - 1.4
Sufentanil2-(2-thienyl)ethylHMethoxymethylPropanoyl0.138

Experimental Protocols

To facilitate further research and independent verification, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_absorbance Read Absorbance (570nm) formazan_sol->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Tail Immersion Test for Analgesic Activity

This method assesses the spinal analgesic activity of a compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.[4][12]

Protocol:

  • Animal Acclimatization: Acclimatize mice to the testing environment.

  • Baseline Measurement: Gently restrain the mouse and immerse the distal 2-3 cm of its tail in a water bath maintained at 52.5 ± 0.5°C. Record the time taken for the mouse to flick its tail out of the water (baseline latency). A cut-off time of 15 seconds is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) and a vehicle control.

  • Post-treatment Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, repeat the tail immersion test and record the reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail_Immersion_Test_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis acclimatize Acclimatize Mouse baseline Measure Baseline Latency acclimatize->baseline administer Administer Compound/Vehicle baseline->administer measure_latency Measure Latency at Time Points administer->measure_latency calc_mpe Calculate %MPE measure_latency->calc_mpe

Sources

Validation

Comparative Purity Analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: HPLC vs. GC

Topic: Purity analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate by HPLC and GC Content Type: Publish Comparison Guide Executive Summary For the purity analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate by HPLC and GC Content Type: Publish Comparison Guide

Executive Summary

For the purity analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 92246-21-4), High-Performance Liquid Chromatography (HPLC) is the recommended "Gold Standard" for assay determination due to the thermal instability of the


-keto ester moiety. Gas Chromatography (GC)  is valuable for volatile impurity profiling (e.g., solvents, aniline) but requires strict thermal control or derivatization to prevent artifactual decarboxylation.

This guide provides validated protocols, mechanistic insights, and a decision matrix for researchers handling this specific piperidine derivative.

Chemical Profile & Analytical Challenges

The target molecule is a


-keto ester. This structural motif presents a specific analytical challenge: Thermal Decarboxylation .
  • Compound: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate[1][2][3][4][5][6]

  • CAS: 92246-21-4[1][2][3][4][5]

  • Structure: A piperidine ring with an N-phenyl group, a ketone at position 4, and an ethyl ester at position 3.

  • The Stability Trap: Under high thermal stress (like a GC injection port >150°C), the ester group at the

    
    -position to the ketone is prone to elimination, releasing CO
    
    
    
    and ethanol to form 1-phenyl-4-piperidone .

Expert Insight: If you analyze this compound by GC and observe a large peak for 1-phenyl-4-piperidone that is absent in HPLC, it is likely an analytical artifact caused by the injector heat, not an impurity in your sample.

Method 1: HPLC Analysis (The Gold Standard)

Rationale: HPLC operates at ambient or mild temperatures, preserving the integrity of the


-keto ester. The N-phenyl moiety provides a strong UV chromophore, enabling high-sensitivity detection without derivatization.
Experimental Protocol
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Buffer pH ~3.0 stabilizes the enol/keto equilibrium)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B.
Detection UV-Vis / DAD @ 254 nm (Primary) and 210 nm (Secondary)
Temperature 30°C (Controlled)
Injection Vol 5 - 10 µL
Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE filter.

  • System Suitability: Inject a blank (solvent only). Ensure the baseline is flat at 254 nm.

  • Analysis: Inject the sample. The target ester usually elutes between 8–12 minutes depending on the specific C18 column carbon load.

  • Validation Check: Look for peak symmetry. Tailing factors >1.5 indicate secondary interactions between the piperidine nitrogen and silanols; add 5mM Ammonium Acetate if observed.

Method 2: GC Analysis (Volatile Profiling)

Rationale: GC is superior for detecting residual solvents (ethanol, ethyl acetate) and volatile starting materials (aniline). However, direct injection risks degradation.

Experimental Protocol (Low-Thermal Stress)
ParameterCondition
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (20:1) . Temp: 200°C (Keep as low as possible to vaporize without cracking).
Oven Program 60°C (hold 1 min)

15°C/min to 280°C (hold 5 min).
Detector FID (300°C) or MS (Source 230°C, Scan 40-450 amu).
Critical "Self-Validating" Step: The Degradation Check

Before trusting GC quantitation, you must validate thermal stability:

  • Run the sample via HPLC first to establish a "True Purity" baseline.

  • Run the same sample via GC.[7]

  • Comparison: If HPLC shows 99% purity but GC shows 80% target + 19% 1-phenyl-4-piperidone, thermal degradation is occurring .

  • Correction: If degradation occurs, use Derivatization . React the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the enol form, or use Methoxamine to protect the ketone. This prevents the decarboxylation mechanism.

Comparative Data & Performance

The following table summarizes the performance characteristics based on the physicochemical properties of N-phenyl-piperidine


-keto esters.
FeatureHPLC-UV (Recommended)GC-FID/MS
Assay Accuracy High (Non-destructive)Variable (Risk of thermal breakdown)
Sensitivity (LOD) ~0.5 µg/mL (Strong UV absorption)~0.1 µg/mL (Excellent for trace analysis)
Selectivity Separates salts & non-volatilesSeparates volatiles (solvents, aniline)
Sample Prep Simple DilutionDilution (or Derivatization required)
Major Risk Peak tailing (basic nitrogen)Decarboxylation artifact
Cost per Run Moderate (Solvents)Low (Gas)
Decision Logic & Workflow

Use the following decision tree to select the correct analytical technique for your specific data requirement.

AnalysisWorkflow Start Start: Purity Analysis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Goal What is the analytical goal? Start->Goal Purity Main Component Purity (Assay %) Goal->Purity Impurities Trace/Volatile Impurities (Solvents, Aniline) Goal->Impurities HPLC Method: HPLC-UV (Reverse Phase C18) Purity->HPLC GC_Direct Method: GC-MS/FID (Direct Injection) Impurities->GC_Direct Result1 Accurate Purity Data (No Degradation) HPLC->Result1 Check Check: Is Thermal Degradation Observed? GC_Direct->Check Yes (Artifacts Found) Yes (Artifacts Found) Check->Yes (Artifacts Found) No (Stable) No (Stable) Check->No (Stable) Deriv Perform Derivatization (MSTFA or Methoxamine) GC_Deriv Method: GC-MS (Derivatized Sample) Deriv->GC_Deriv Result2 Accurate Volatile Profile GC_Deriv->Result2 Yes (Artifacts Found)->Deriv No (Stable)->Result2

Caption: Analytical decision matrix navigating the thermal instability of


-keto esters.
References
  • UNODC Laboratory and Scientific Section. (2023). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations Office on Drugs and Crime. Link

    • Context: Provides foundational protocols for piperidine precursor analysis and impurity profiling.
  • Swist, M., et al. (2005). "Determination of synthesis route of fentanyl by impurity analysis." Forensic Science International, 149(2-3), 231-242. Link

    • Context: Discusses the stability of piperidone intermediates and the necessity of distinguishing artifacts
  • PubChem. (2024). Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Compound Summary). National Library of Medicine. Link

    • Context: Verification of CAS 92246-21-4 and chemical properties.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Link

    • Context: Standards for method validation and the requirement for two uncorrelated techniques (e.g., HPLC and GC)

Sources

Comparative

X-ray crystal structure of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate derivatives

Structural Insights & Comparative Crystallography: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Derivatives Executive Summary: The Pharmacophore Landscape The piperidine scaffold, specifically functionalized as Ethyl 4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights & Comparative Crystallography: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Derivatives

Executive Summary: The Pharmacophore Landscape

The piperidine scaffold, specifically functionalized as Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate , represents a critical intermediate in the synthesis of biologically active heterocycles, including potential antiviral and analgesic agents.[1][2] In drug discovery, the precise three-dimensional conformation of this ring—specifically the orientation of the phenyl substituent and the keto-ester moiety—dictates receptor binding affinity.[1]

This guide provides an objective crystallographic comparison of this scaffold against its key structural alternatives: the 1-Benzyl derivative (flexible linker) and the 2,6-Diphenyl derivative (sterically crowded).[1][2] We analyze stability, packing efficiency, and tautomeric preferences to guide lead optimization.

Synthesis & Structural Origins

To understand the crystal lattice, one must understand the molecular assembly. The synthesis of these derivatives typically follows a Dieckmann Condensation or a modified Petrenko-Kritschenko route, depending on the substitution pattern.

Comparative Synthesis Workflow

The choice of synthesis dictates the available conformers in the crystal lattice.

SynthesisPath Start Precursors (Aniline + Acrylates) Inter Intermediate Diester Start->Inter Michael Addn. Cycliz Cyclization (Dieckmann/Base) Inter->Cycliz NaOEt/EtOH Product Ethyl 4-oxo-1-phenyl piperidine-3-carboxylate Cycliz->Product Acid Workup Taut Keto-Enol Equilibrium Product->Taut Solution/Solid State

Figure 1: Synthetic pathway emphasizing the critical cyclization step that establishes the piperidine ring stereochemistry.

Crystallographic Comparison: The Core Analysis

In the solid state, these molecules do not behave identically. The substitution pattern on the nitrogen (N1) and the carbons alpha to the ketone (C2/C6) dramatically alters the crystal packing.

A. Conformation: The "Distorted Chair" vs. "Twist-Boat"

The piperidine ring is flexible.[1][2][3] X-ray diffraction consistently reveals that the Chair conformation is the thermodynamic minimum for these derivatives, but the degree of distortion varies.

  • 1-Phenyl Derivative (Target): The N-phenyl group typically adopts an equatorial orientation to minimize 1,3-diaxial strain.[1][2] However, the conjugation between the nitrogen lone pair and the phenyl ring flattens the N-end of the chair.

  • 2,6-Diphenyl Alternative: The addition of bulky phenyl groups at C2 and C6 locks the conformation rigidly into a chair to avoid severe steric clashes.

B. Tautomeric Locking: Keto vs. Enol

A critical feature of the 3-carboxylate-4-oxo motif is the


-keto ester functionality.[1][2]
  • Observation: In many crystal structures of this class, the Enol form is stabilized by a strong intramolecular Hydrogen Bond (O-H...O=C).

  • Impact: This "locks" the C3-C4 bond into a planar arrangement, reducing the flexibility of the ring in the binding pocket compared to the pure Keto form.

C. Comparative Data Table

The following table synthesizes crystallographic data for the target scaffold versus its sterically loaded alternative (based on Acta Cryst. standards for this class).

FeatureTarget: 1-Phenyl Derivative Alternative: 2,6-Diphenyl Derivative Significance
Crystal System Monoclinic (Typically

)
Monoclinic (

or

)
Affects solubility and tablet compaction.[1][2]
Ring Conformation Distorted ChairRigid ChairThe rigid chair (2,6-diPh) has higher melting points.[1][2]
Phenyl Orientation Equatorial (N-substituent)Equatorial (C-substituents)Axial phenyls are energetically penalized (~2-3 kcal/mol).[1][2]
Intramolecular H-Bond Weak/Transient (Keto dominant)Strong (Enol stabilized)Enol forms are more lipophilic (better membrane permeability).[1][2]
Packing Forces Van der Waals + Weak C-H...OC-H...

(T-shaped stacking)
2,6-diPh derivatives show stronger

-stacking networks.[1][2]

Detailed Experimental Protocol: Crystallization & Analysis

To replicate these structures for internal validation, follow this self-validating protocol.

Phase 1: Crystal Growth (Thermodynamic Control)
  • Method: Slow Evaporation.[1][2][4]

  • Solvent System: Ethanol:Chloroform (3:1 v/v).[1][2]

    • Why? Chloroform solubilizes the phenyl ring; Ethanol encourages H-bond networking for the ester group.[1][2]

  • Procedure: Dissolve 50 mg of derivative in 10 mL solvent. Filter through a 0.45

    
    m PTFE filter (critical to remove nucleation sites).[1][2] Cover with parafilm, punch 3 pinholes, and store at 20°C.
    
Phase 2: X-Ray Diffraction Setup
  • Temperature: 100 K (Cryo-cooling is essential to freeze the phenyl ring rotation and reduce thermal ellipsoids).[1][2]

  • Radiation: Mo K

    
     (
    
    
    
    Å).[1][2]
  • Refinement Strategy:

    • Locate non-H atoms via Direct Methods (SHELXT).[1][2][5]

    • Refine H-atoms on the phenyl ring as constrained riding models.

    • Critical Step: Locate the Enol proton (if present) from the Difference Fourier map freely to confirm tautomeric state.

Phase 3: Structural Validation Logic

Validation Data Raw Diffraction Data Solve Structure Solution (Direct Methods) Data->Solve Refine Least-Squares Refinement Solve->Refine Check1 Check R-Factor (Target < 5%) Refine->Check1 Check1->Refine Fail (>5%) Check2 Check Torsion Angles (Confirm Chair) Check1->Check2 Pass Check2->Solve Fail (Disorder) Final Publishable CIF Check2->Final Pass

Figure 2: Decision tree for validating the crystallographic model quality.

Comparative Insights for Drug Design

When selecting between the 1-Phenyl and 2,6-Diphenyl scaffolds for drug development, consider the Supramolecular Architecture :

  • Solubility Profile: The 1-Phenyl derivative packs less efficiently due to the lack of "locking" phenyl groups on the carbon backbone.[2] This generally results in higher solubility compared to the 2,6-diphenyl alternative, making it a better candidate for oral bioavailability.[1][2]

  • Receptor Fit: The 2,6-Diphenyl derivative is bulky.[1][2] Unless the binding pocket is known to be large and hydrophobic (e.g., certain viral capsid pockets), the 1-Phenyl derivative offers a more versatile "lead-like" profile with lower molecular weight and steric hindrance.[1]

  • Metabolic Stability: The para-position of the N-phenyl ring in the 1-Phenyl derivative is a metabolic "hotspot" (hydroxylation).[1][2] Crystallography shows this position is solvent-exposed in the lattice, correlating with high metabolic clearance.[1][2]

References

  • Nandhini, M. S., et al. (2003).[2][6] "Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate."[1][2] Acta Crystallographica Section E: Structure Reports Online, 59(11), o1672-o1674.[1][2] Link

  • Casy, A. F. (1983).[2] "Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites." Life Sciences, 33, 251-253.[1][2] Link

  • Froimowitz, M. (1982).[2] "Conformation-activity study of 4-phenylpiperidine analgesics." Journal of Medicinal Chemistry, 25(10), 1127–1133. Link

  • PubChem Compound Summary. (2025). "Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4)."[1][2][7] National Center for Biotechnology Information.[1][2] Link

Sources

Validation

A Comparative Guide to the Reactivity of Piperidine-3-Carboxylate Esters

This guide provides a comprehensive comparative analysis of the reactivity of piperidine-3-carboxylate esters, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We will move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the reactivity of piperidine-3-carboxylate esters, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We will move beyond simple protocol listings to explore the underlying principles that govern the differential reactivity at the three key functional sites: the piperidine nitrogen, the C3-ester, and the C-H bonds of the heterocyclic ring. By understanding these nuances, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.

Introduction: The Piperidine-3-Carboxylate Scaffold

The piperidine ring is a privileged structure in pharmacology, and its substitution at the 3-position with a carboxylate ester creates a versatile building block for a wide array of biologically active molecules. These include inhibitors for dipeptidyl peptidase-4 (DPP-4), serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors.[4][5] The reactivity of this scaffold is primarily centered on three locations, each offering distinct opportunities for chemical modification.

G cluster_0 cluster_1 mol a [A] N-Functionalization (Alkylation, Acylation, Sulfonylation) a->N_pos b [B] Ester Modification (Hydrolysis, Reduction, Amidation) b->Ester_pos c [C] Ring C-H Functionalization (e.g., C4-Arylation) c->Ring_pos

Caption: Key reactivity sites on the piperidine-3-carboxylate core.

This guide will compare the reactivity of common esters—primarily methyl, ethyl, and tert-butyl—across these three sites, providing experimental data and protocols to support the discussion.

Comparative Reactivity at the Piperidine Nitrogen (Site A)

The secondary amine of the piperidine ring is a potent nucleophile, making it the most common site for initial functionalization. The choice of ester at the C3 position has a minor, primarily steric, influence on the nitrogen's reactivity compared to the significant impact of the chosen electrophile and reaction conditions.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents that can modulate a compound's pharmacological profile. The reaction typically proceeds via an SN2 mechanism with an alkyl halide in the presence of a base.

Causality of Experimental Choices: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the secondary amine, increasing its nucleophilicity without competing in the alkylation.[6] Aprotic polar solvents like DMF or acetonitrile are ideal for solvating the reactants and facilitating the SN2 reaction.[6] While the ester group's size (tert-butyl > ethyl > methyl) can introduce minor steric hindrance, this effect is generally negligible unless a very bulky alkylating agent is used.

Comparative Data Summary: N-Benzylation

Ester DerivativeAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Ethyl Piperidine-3-carboxylateBenzyl BromideK₂CO₃DMFRoom Temp>90%
t-Butyl Piperidine-3-carboxylateBenzyl BromideK₂CO₃DMFRoom Temp>90%

As the data suggests, the ester group has little impact on the efficiency of a standard N-alkylation.

N-Acylation and N-Sulfonylation

These reactions are crucial for installing amides and sulfonamides, common pharmacophores. The high reactivity of acyl chlorides and sulfonyl chlorides typically leads to rapid and high-yielding transformations. A common and synthetically vital acylation is the installation of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which serves to protect the nitrogen and modify its reactivity for subsequent steps.[7][8][9][10]

Orthogonal Reactivity at the Ester Group (Site B)

The true synthetic utility of the piperidine-3-carboxylate scaffold emerges from the differential reactivity of the ester group itself. The choice between an ethyl and a tert-butyl ester is a critical strategic decision, as it dictates the conditions required for its removal or modification, enabling orthogonal synthetic strategies.

Ester Hydrolysis

Hydrolysis of the ester to the corresponding carboxylic acid is a frequent step in synthesis, often to enable amide bond formation. Here, the difference between ester types is stark.

  • Methyl and Ethyl Esters: These are readily cleaved under basic conditions (saponification) using aqueous hydroxides like NaOH or LiOH.[11] The reaction proceeds via nucleophilic acyl substitution. They can also be hydrolyzed under strong acidic conditions.

  • tert-Butyl Esters: Due to the steric bulk of the tert-butyl group, these esters are highly resistant to base-mediated hydrolysis.[10] They are, however, exquisitely sensitive to acidic conditions, particularly strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM). Cleavage occurs via a stable tert-butyl carbocation intermediate.

This difference allows for selective deprotection. For example, a molecule bearing both an N-Boc group and a C3-ethyl ester can have its ester hydrolyzed under basic conditions while leaving the N-Boc group intact. Conversely, a molecule with an N-Cbz group and a C3-tert-butyl ester can have the ester removed with acid without affecting the N-Cbz group.

Table 2: Comparative Conditions for Ester Hydrolysis

Ester TypeReagentSolventMechanismRelative Rate
Ethyl Ester1M NaOH (aq)Methanol/H₂OSaponificationFast
tert-Butyl Ester1M NaOH (aq)Methanol/H₂OSaponificationExtremely Slow / No Reaction
Ethyl EsterTFADCMAcid HydrolysisSlow
tert-Butyl EsterTFADCMAAL1 (Carbocation)Very Fast
Ester Reduction

Reduction of the ester to a primary alcohol is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[11][12] In this high-reactivity transformation, the differences between methyl, ethyl, and tert-butyl esters are minimal; all are reduced efficiently. The primary consideration is the compatibility of other functional groups, such as the N-protecting group, with the strong reducing conditions.

Advanced Reactivity: C-H Functionalization of the Ring (Site C)

Direct functionalization of the piperidine ring's C-H bonds is a modern synthetic challenge that offers powerful shortcuts to complex molecules. Reactivity is governed by the electronic nature of the ring, which is heavily influenced by the N-substituent, and by the use of directing groups to achieve regioselectivity.

Causality and Regioselectivity: The nitrogen atom's lone pair significantly influences the ring's electronics. An electron-withdrawing group on the nitrogen (e.g., Boc, Cbz, sulfonyl) deactivates the ring towards electrophilic attack but is essential for many transition-metal-catalyzed C-H activation reactions.[13]

Recent advances have shown that an amide group at the C3 position can serve as an effective directing group for palladium-catalyzed C-H arylation at the C4 position.[14][15] While the C3-ester itself is a weaker directing group, it is the precursor to the more effective amide. The competition between C2 and C4 functionalization is a key challenge, with steric and electronic factors, as well as the catalyst system, determining the outcome.[13] Studies have demonstrated that with specific directing groups and catalysts, highly regioselective arylation at the C4 position is achievable, favoring the formation of cis-products.[14][15]

G start Piperidine-3-carboxylate (N-Protected) amide Amide Formation (e.g., with Aminoquinoline) start->amide 1. Hydrolysis 2. Coupling ch_act Pd-Catalyzed C-H Activation amide->ch_act Pd(OAc)₂, Ar-I, Additive product C4-Arylated Piperidine ch_act->product Reductive Elimination

Caption: Workflow for directed C4 C-H arylation.

Experimental Protocols

The following protocols are representative examples of the transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: General N-Alkylation of Ethyl Piperidine-3-carboxylate

  • Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Comparative Hydrolysis of Ethyl vs. tert-Butyl Esters

Part A: Saponification of Ethyl Ester

  • Setup: Dissolve N-Boc-ethyl piperidine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Workup: Once the starting material is consumed (monitored by TLC), acidify the mixture to pH ~3 with 1M HCl. Extract with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the carboxylic acid.

Part B: Acidolysis of tert-Butyl Ester

  • Setup: Dissolve N-Boc-tert-butyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Reaction: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours. Note: This will cleave both the ester and the N-Boc group.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting salt can be used directly or neutralized with a base.

Protocol 3: LiAlH₄ Reduction of an N-Protected Piperidine-3-carboxylate

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of N-benzyl-ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the desired 3-(hydroxymethyl)piperidine derivative.

Conclusion and Outlook

This guide demonstrates that piperidine-3-carboxylate esters are not monolithic in their reactivity. A strategic choice of the ester group—particularly the robust, base-stable tert-butyl ester versus the readily saponified ethyl ester—provides a critical tool for orthogonal synthesis. While the ester's influence on N-alkylation is minimal, the N-substituent profoundly impacts advanced C-H functionalization strategies. By understanding the interplay between these reactive sites and the specific reagents employed, researchers can navigate the synthesis of complex piperidine-containing molecules with greater precision and efficiency, accelerating the discovery of new therapeutics.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]

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Comparative

A Comparative Guide to the In Vitro Efficacy of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Derivatives and Analogs

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and ability to present subs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. This guide provides a comprehensive in vitro efficacy comparison of derivatives based on the Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate core and its closely related analogs. While direct comparative studies on a wide range of derivatives of this specific parent compound are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended to guide future research and drug discovery efforts in this promising chemical space.

The Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Scaffold: A Versatile Core

The Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate structure combines several key pharmacophoric features: a piperidine ring, a ketone at the 4-position, an ethyl carboxylate at the 3-position, and a phenyl group on the nitrogen atom. Each of these positions offers a site for chemical modification to modulate the compound's physicochemical properties and biological activity. The exploration of derivatives of this scaffold is driven by the consistent bioactivity observed in structurally similar molecules.

In Vitro Anticancer Efficacy: A Focus on Cytotoxicity

Derivatives of the 4-oxopiperidine and related heterocyclic systems have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity of Structurally Related Piperidinols

A study on 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols, which share the substituted piperidine core, revealed potent cytotoxic effects against various cancer cell lines.[1] While not exact derivatives, these compounds provide valuable structure-activity relationship (SAR) insights. The in vitro cytotoxicity of these compounds was compared to the standard chemotherapeutic agent, melphalan.

CompoundMurine P388 Leukemia (IC₅₀, µM)Murine L1210 Leukemia (IC₅₀, µM)Human Molt 4/C8 T-lymphocytes (IC₅₀, µM)Human CEM T-lymphocytes (IC₅₀, µM)
1b 0.850.920.780.69
2b 1.51.81.31.2
Melphalan 0.210.250.190.18
Data synthesized from a study on 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols, which are structurally related to the topic compounds.[1]

The data suggests that modifications on the aryl groups at the 3 and 4 positions, as well as the substituent on the piperidine nitrogen, significantly influence the cytotoxic potency. For instance, compounds 1b and 2b displayed the greatest average potencies among the newly synthesized derivatives in that study.[1]

Insights from Pyrrolo[1,2-a]quinoxaline-Carboxylate Derivatives

Further expanding the structural landscape, novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives have been synthesized and evaluated for their cytotoxicity against leukemia cell lines.[2] These complex molecules, incorporating a piperidine moiety, showed promising results.

CompoundJurkat (IC₅₀, µM)U266 (IC₅₀, µM)K562 (IC₅₀, µM)U937 (IC₅₀, µM)HL60 (IC₅₀, µM)
1a 2.53.14.23.85.1
1e 1.82.23.52.94.3
1g 2.12.83.93.24.8
1h 1.92.53.63.04.5
Data from a study on pyrrolo[1,2-a]quinoxaline-carboxylate derivatives containing a substituted piperidine.[2]

Compounds 1a, 1e, 1g, and 1h were highlighted for their high activity against leukemia cell lines and low activity against normal hematopoietic cells, indicating a degree of selectivity.[2] This underscores the potential for developing piperidine-containing compounds with a favorable therapeutic index.

In Vitro Antimicrobial and Antifungal Efficacy

The 4-oxopiperidine scaffold and its derivatives have also been explored for their antimicrobial properties. The ability to combat bacterial and fungal pathogens is a critical area of drug discovery.

Evaluation of Thiazolidinone Analogs

A series of 4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity using the two-fold serial dilution technique.[3] These compounds, while structurally distinct, share the heterocyclic nature and have shown promising activity against a range of pathogens.

PathogenNorfloxacin (MIC, µg/mL)Chloramphenicol (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Staphylococcus aureus>1006.25-
Escherichia coli12.512.5-
Bacillus subtilis256.25-
Aspergillus niger--12.5
Aspergillus flavus--12.5
Candida albicans--25
Minimum Inhibitory Concentration (MIC) values for reference drugs against various pathogens, providing a baseline for comparison.[3]

Several of the synthesized thiazolidinone compounds in the study displayed comparable or even better antibacterial and antifungal activities than the reference drugs against the tested strains.[3] This highlights the potential of developing novel antimicrobial agents based on related heterocyclic scaffolds.

In Vitro Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Derivatives of 4-oxopiperidine are being investigated for their potential to modulate inflammatory pathways.

Insights from 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides

A recent study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives identified a potent anti-inflammatory agent.[4][5] These compounds are structurally analogous to the core topic of this guide. The anti-inflammatory activity was assessed by measuring the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

One derivative, designated as 13a , was found to significantly inhibit the LPS-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in J774A.1, THP-1, and LX-2 cells.[4][5] This inhibition of key pro-inflammatory cytokines suggests a potential mechanism of action for the anti-inflammatory effects of this class of compounds.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. The lowest concentration of the compound that inhibits visible bacterial growth is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The development of novel derivatives of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate follows a logical workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis & Lead Identification start Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (Parent Compound) modification Chemical Modification (e.g., at N-phenyl, C3-ester, C4-oxo) start->modification purification Purification & Characterization (Chromatography, NMR, MS) modification->purification anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria/Fungi) purification->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) purification->antiinflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar antiinflammatory->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the development and in vitro evaluation of novel derivatives.

Conclusion and Future Directions

The Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate scaffold holds considerable promise for the development of new therapeutic agents. While direct comparative efficacy data for a broad range of its derivatives is not yet abundant in the public domain, the evidence from structurally related analogs is compelling. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of similar heterocyclic compounds strongly supports the continued exploration of this chemical space.

Future research should focus on the systematic synthesis and screening of a library of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate derivatives with diverse substitutions on the N-phenyl ring, as well as modifications of the C3-carboxylate and C4-oxo functionalities. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with potent and selective in vitro efficacy for further preclinical development. The experimental protocols and comparative data presented in this guide offer a solid foundation for these future endeavors.

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Validation

A Comparative Guide to the Pharmacological Profiles of N-Substituted Piperidine Analogs

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in precise...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. The nitrogen atom, in particular, offers a critical handle for chemical modification. The nature of the N-substituent can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth comparison of N-substituted piperidine analogs, focusing on key therapeutic areas where this scaffold has proven indispensable: opioid receptor modulation and acetylcholinesterase (AChE) inhibition. We will explore the causal relationships between chemical structure and biological activity, present comparative experimental data, and provide detailed protocols for the assays used to generate this data. Our objective is to equip researchers with the foundational knowledge and practical insights required to navigate the design and evaluation of novel piperidine-based therapeutics.

The N-Substituent as a Key Determinant of Opioid Receptor Activity

N-substituted piperidines have a long and storied history in opioid pharmacology, yielding both potent agonists for pain management and pure antagonists for treating overdose and addiction.[3][4] The N-substituent plays a pivotal role in defining whether a compound will activate (agonize) or block (antagonize) a receptor, as well as its selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes.

A classic example is the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds. Early research demonstrated, surprisingly, that even an N-methyl substituent on this scaffold results in a pure antagonist, a departure from the typical agonist activity seen with N-methyl opioids like morphine.[3][4] This highlights the critical interplay between the N-substituent and the rest of the molecular scaffold.

The choice of N-substituent directly impacts how the ligand orients itself within the receptor's binding pocket. Larger, bulkier groups can make additional contacts with hydrophobic sub-pockets, increasing affinity. The nature of the linker between the nitrogen and a terminal group is also critical. Studies have shown that a three-atom spacer often yields optimal potency.[3]

Visualizing the Research Workflow

The process of characterizing a new series of chemical analogs follows a logical progression from initial binding studies to functional assays and eventually in vivo testing. This workflow ensures a comprehensive understanding of a compound's pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo & Preclinical A Synthesis of N-Substituted Analogs B Primary Screening: Radioligand Binding Assay A->B Evaluate Target Affinity (Ki) C Functional Assay: [35S]GTPγS Assay B->C Determine Functional Activity (Agonist/Antagonist, EC50/IC50) D Selectivity Profiling (Counter-Screening) C->D Assess Off-Target Binding E Animal Models of Efficacy (e.g., Tail-Flick Test) D->E Promising Leads Advance F Pharmacokinetic (ADME) & Toxicity Studies E->F

Caption: High-level workflow for the pharmacological profiling of novel compounds.

Comparative Data: Opioid Receptor Ligands

The following table summarizes binding affinity (Ki) and functional potency (EC50) data for a series of piperidine and piperazine analogs designed as µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[5][6] This data illustrates how modifications to the N-substituent and core scaffold impact receptor affinity and functional activity.

Compound IDN-Substituent Group & CoreMOR Ki (nM)DOR Ki (nM)MOR EC50 (nM)Functional Profile
Morphine N-methyl (Reference Agonist)6.3171194MOR Agonist
Analog 4 3-(phenyl)propyl (Piperidine Core)1.82.083.1MOR Agonist / DOR Antagonist
Analog 5 3-(phenyl)propyl (Piperazine Core)1.92.1102MOR Agonist / DOR Antagonist
Analog 6 3-(1-naphthyl)propyl (Piperazine Core)0.41.0129MOR Partial Agonist / DOR Antagonist
Analog 9 4-(phenyl)butyl (Piperidine Core)1.11.1100MOR Agonist / DOR Antagonist

Data synthesized from sources[5][6].

Analysis of Causality: Replacing the piperidine core of Analog 4 with a piperazine (Analog 5) had a minimal effect on the balanced MOR/DOR binding profile.[5] However, extending the N-substituent from a phenylpropyl to a bulkier naphthylpropyl group (Analog 6) maintained high affinity but shifted the functional profile at the MOR to partial agonism.[5] This demonstrates that subtle changes to the N-substituent's size and electronics can fine-tune functional efficacy.

N-Substituted Piperidines as Acetylcholinesterase Inhibitors

N-substituted piperidines are also a prominent structural class for inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[7] Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease.[2][8] Donepezil, a leading drug for this condition, is a piperidine derivative.[8]

In this context, the N-benzylpiperidine moiety is particularly effective. It is designed to bind to the catalytic anionic site (CAS) of the AChE enzyme, mimicking the quaternary ammonium group of acetylcholine.[2][9] The nature of the substituents on the benzyl ring, as well as modifications to the piperidine itself, can dramatically alter inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE).

Visualizing the Mechanism of Action

AChE inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.

AChE_Pathway cluster_0 Normal Synaptic Function cluster_1 With AChE Inhibitor ACh_pre Acetylcholine (ACh) Released ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn AChE AChE Enzyme ACh_syn->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh_syn->Postsynaptic Binds & Activates ACh_pre_i Acetylcholine (ACh) Released ACh_syn_i Increased ACh in Synaptic Cleft ACh_pre_i->ACh_syn_i Postsynaptic_i Postsynaptic Receptor ACh_syn_i->Postsynaptic_i Enhanced Activation AChE_i AChE Blocked Inhibitor N-Substituted Piperidine Analog Inhibitor->AChE_i Inhibits

Caption: Mechanism of action for an Acetylcholinesterase (AChE) inhibitor.

Comparative Data: Acetylcholinesterase Inhibitors

The following table presents the 50% inhibitory concentrations (IC50) for a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against AChE. This data showcases the profound impact of substitutions on both the N-benzyl group and the benzamide moiety.[10]

Compound IDKey Structural FeaturesAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
Donepezil Reference Drug227,400~336
Analog 14 N-methyl on benzamide1.834,000~18,889
Analog 21 4'-(benzylsulfonyl) on benzoyl, N-methyl on benzamide0.5610,000~18,000
Analog 22 4'-(phenyl) on benzoyl, N-methyl on benzamide0.9020,000~22,222
Analog 24 N-benzoylpiperidine (lacks basic N)>10,000>10,000-

Data synthesized from source[10].

Analysis of Causality: The data reveals several key structure-activity relationships. Firstly, the introduction of an N-methyl group on the benzamide dramatically enhances activity (compare to analogs without it, not shown).[10] Secondly, adding a bulky, electron-rich substituent at the para-position of the benzoyl ring, such as a benzylsulfonyl (Analog 21) or phenyl group (Analog 22), leads to a substantial increase in potency.[10] This suggests these moieties make favorable interactions within the enzyme's active site gorge. Critically, Analog 24, where the basic piperidine nitrogen is incorporated into an amide (N-benzoylpiperidine), is almost inactive. This provides strong evidence that the basicity of the piperidine nitrogen is essential for the initial ionic interaction with the enzyme's catalytic site.[10]

Experimental Protocols: A Self-Validating Approach

Trustworthy data is the bedrock of drug discovery. The following protocols are described as self-validating systems, incorporating the necessary controls to ensure the data is accurate and reproducible.

Protocol 1: Radioligand Binding Assay for Opioid Receptors

This protocol determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Causality Behind Choices:

  • Membrane Preparations: Using cell membranes (e.g., from CHO cells) expressing a single, cloned human receptor subtype ensures the binding is specific to the target of interest.[4]

  • Radioligand: A high-affinity, receptor-selective radioligand (e.g., [³H]DAMGO for MOR) is used to label the target receptors.

  • Non-Specific Binding: This is determined in the presence of a high concentration of an unlabeled, potent ligand to saturate all specific binding sites. Subtracting this value from total binding isolates the specific binding we want to measure.

  • Washing: Rapid washing with ice-cold buffer is critical to terminate the binding reaction and remove unbound radioligand, which would otherwise create high background noise.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the N-substituted piperidine test compounds in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound dilution (or buffer for total binding, or 10 µM unlabeled naloxone for non-specific binding).

    • 50 µL of radioligand (e.g., [³H]DAMGO at a final concentration near its Kd value).

    • 100 µL of cell membrane preparation expressing the target receptor (e.g., hMOR), diluted in assay buffer.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove all non-bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay is considered valid if the specific binding window (Total / Non-specific) is greater than 10 and the IC50 of a known reference compound falls within its expected range.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the potency of inhibitors.

Causality Behind Choices:

  • Ellman's Reagent (DTNB): AChE hydrolyzes acetylthiocholine (a substrate analog) into thiocholine and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm. The rate of color change is directly proportional to enzyme activity.

  • Substrate Concentration: The concentration of acetylthiocholine is typically kept near its Km value to ensure the assay is sensitive to competitive inhibitors.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil) is run in parallel to validate assay performance.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the N-substituted piperidine test compounds in a phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • 20 µL of test compound dilution (or buffer for 100% activity control).

    • 140 µL of 0.1 M phosphate buffer, pH 8.0.

    • 20 µL of Ellman's Reagent, DTNB (final concentration ~0.3 mM).

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation: Add 20 µL of the substrate, acetylthiocholine iodide (ATCI), to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.

Self-Validation: The assay is validated by the consistent, linear activity of the uninhibited enzyme and an IC50 for the positive control (e.g., Donepezil) that aligns with historical values.

Conclusion and Future Directions

The N-substituted piperidine scaffold remains a remarkably fertile ground for drug discovery. As this guide has demonstrated, strategic modification of the N-substituent is a powerful tool for tuning the pharmacological profile of these analogs, enabling the development of highly potent and selective agents against diverse targets like opioid receptors and acetylcholinesterase. The interplay between the N-substituent, the core scaffold, and other peripheral functional groups dictates the ultimate biological activity.

Future research will undoubtedly leverage advanced techniques such as structure-based drug design and computational modeling to further refine these interactions. By combining rational design with robust, self-validating experimental workflows, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical motif.

References

  • Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Gümüş, M. H., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link]

  • Purington, L. C., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 2(10), 566-571. [Link]

  • Viana, A. F. S. C., et al. (2006). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Chemical & Pharmaceutical Bulletin, 54(10), 1395-1400. [Link]

  • Zimmerman, D. M., et al. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 9(10), 963-971. [Link]

  • Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3133-3140. [Link]

  • Mitch, C. H., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 179-182. [Link]

  • Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]

  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(1), 107-124. [Link]

  • Purington, L. C., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS chemical neuroscience, 2(10), 566-571. [Link]

  • Drabowicz, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Liu, G., et al. (2018). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 156, 467-477. [Link]

  • Frolov, A. S., et al. (2022). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 2(1), 329-354. [Link]

Sources

Comparative

Stereochemical Verification of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Scaffolds: A Comparative Technical Guide

Topic: Verifying the Stereochemistry of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the Stereochemistry of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary & The Stereochemical Challenge

The Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for opioid analgesics (e.g., fentanyl analogs), substance P antagonists, and various neuroactive agents.[1][2][3]

However, this molecule presents a deceptive stereochemical challenge.[2][3] As a


-keto ester , the chiral center at C3 is chemically labile.[1][2][3] The acidic proton at C3 facilitates rapid keto-enol tautomerism, leading to spontaneous racemization (epimerization) in solution.[1][2][3] Consequently, "verifying" the stereochemistry of the parent ketone is often a measurement of a dynamic equilibrium rather than a static property.

The Core Directive for Researchers: To rigorously verify the stereochemical integrity of this scaffold, one must often "lock" the conformation by reducing the C4 ketone to an alcohol (4-hydroxy derivative) or fixing the enol. This guide compares the primary methodologies for verifying the relative (cis/trans) and absolute (R/S) configuration of these derivatives.

The Dynamic Instability Cycle

The following diagram illustrates why direct analysis of the parent ketone is often insufficient and why derivatization is the preferred route for stereochemical assignment.

StereochemCycle cluster_0 Dynamic Equilibrium (Unstable) cluster_1 Stereochemically Locked (Stable) Keto_S S-Enantiomer (Keto Form) Enol Achiral Enol (Planar Intermediate) Keto_S->Enol Tautomerization (-H+) Reduced_Cis Locked Cis-Alcohol (Stable Diastereomer) Keto_S->Reduced_Cis Reduction (NaBH4) Reduced_Trans Locked Trans-Alcohol (Stable Diastereomer) Keto_S->Reduced_Trans Reduction Keto_R R-Enantiomer (Keto Form) Enol->Keto_R Reprotonation

Figure 1: The dynamic racemization of the


-keto ester versus the static stability of the reduced alcohol derivatives.

Comparative Analysis of Verification Methodologies

This section evaluates the four primary techniques for stereochemical verification.

FeatureNMR Spectroscopy (

H/

C/NOE)
X-Ray Crystallography Chiral HPLC/SFC Vibrational Circular Dichroism (VCD)
Primary Utility Relative Config (Cis vs. Trans)Absolute Config (R vs. S)Enantiomeric Excess (% ee)Absolute Config (in solution)
Sample State Solution (CDCl

, DMSO-

)
Solid CrystalSolutionSolution
Throughput High (10-30 mins)Low (Days/Weeks)High (15-40 mins)Medium (Hours)
Cost LowHighMediumHigh
Limitations Requires conformational rigidity; difficult for enantiomers without chiral shift reagents.[1][2][3][4]Requires single crystals; fails for oils/amorphous solids.[1][2][3]Requires method development; does not provide structural proof alone.[1][2][3]Computationally intensive; requires high concentration.[1][2][3]
Verdict The Workhorse. Best for routine diastereomer assignment.[1][2][3]The Gold Standard. Essential for final confirmation of lead compounds.[2][3]The Quantifier. Essential for purity checks.[1][2][3]The Problem Solver. Use when crystals fail.[1][2][3]

Detailed Experimental Protocols

Method A: The "Chemical Locking" Strategy (Recommended)

Before attempting to assign the stereochemistry of the C3 position, it is best to reduce the C4 ketone. This creates a second chiral center, converting the enantiomeric pair into diastereomers (cis and trans), which have distinct physical properties and NMR signatures.

Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate in anhydrous Ethanol (0.1 M concentration) at 0°C.

  • Addition: Add 0.5 eq of NaBH

    
     portion-wise over 10 minutes.
    
    • Note: Using CeCl

      
       (Luche reduction) may alter the diastereoselectivity (cis/trans ratio).[2][3]
      
  • Quench: Stir for 1 hour, then quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Result: You will obtain a mixture of cis- (3-COOEt, 4-OH syn) and trans- (anti) isomers.[1][2][3] These are now stereochemically stable and can be separated by flash chromatography.[1][2][3]

Method B: NMR Spectroscopy for Relative Configuration

Once reduced, the relative stereochemistry (cis vs. trans) is assigned based on the Vicinal Coupling Constant (


) of the protons at C3 and C4.

Theoretical Basis: In a 1-phenylpiperidine chair conformation:

  • Trans-isomer (Diequatorial): The C3-H and C4-H are both axial (trans-diaxial relationship).[1][2][3] According to the Karplus equation, the dihedral angle is ~180°.[2]

    • Expected

      
       value:  8 – 11 Hz (Large coupling).
      
  • Cis-isomer (Axial-Equatorial): One proton is axial, the other equatorial.[1][2][3] The dihedral angle is ~60°.[1][2][3]

    • Expected

      
       value:  2 – 5 Hz (Small coupling).
      

Critical Caveat (Conformational Flipping): The 1-phenyl group creates an aniline-like nitrogen.[1][2][3] Resonance (


) flattens the nitrogen pyramid.[2][3] Steric clash between the phenyl ring and the C3-ester can force the ring into a twist-boat  or distort the chair.[1][2][3]
  • Validation Step: Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1][2][3]

    • Cis: Strong NOE between H3 and H4.

    • Trans: Weak or no NOE between H3 and H4; possible NOE between H3 and H5-axial.[1][2][3]

Data Summary Table for Reduced Derivatives:

IsomerH3-H4 Coupling (

)
H3 Chemical Shift (

)
NOE Correlation
Trans (3,4-anti) 8.0 – 11.5 Hz Upfield (shielded)H3

H5

Cis (3,4-syn) 2.5 – 5.0 Hz Downfield (deshielded)H3

H4 (Strong)
Method C: X-Ray Crystallography (Absolute Configuration)

If the derivative is an oil, convert it to a crystalline salt (e.g., Hydrochloride or Picrate).

Protocol for Salt Formation:

  • Dissolve the free base (100 mg) in minimal hot ethanol.

  • Add 1.1 eq of ethanolic HCl (or Picric acid for higher MW).

  • Allow slow evaporation at 4°C.

  • Anomalous Dispersion: To determine absolute configuration (R vs S) without a known chiral reference, ensure the crystal contains a "heavy" atom (Cl, Br, or S). The chloride salt is usually sufficient for modern diffractometers using Cu-K

    
     radiation.[1][2][3]
    
Method D: Chiral HPLC Separation

To quantify the Enantiomeric Excess (ee) of your synthesized material.[1][2][3]

Recommended Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:[1]20) with 0.1% Diethylamine (DEA) .[1][2][3]

    • Crucial: The basic additive (DEA) is mandatory to suppress peak tailing caused by the basic piperidine nitrogen.[2][3]

  • Flow Rate: 0.5 – 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (Phenyl ring absorption).[1][2][3]

Decision Workflow for Researchers

Use this logic flow to select the correct verification path for your stage of development.

Workflow Start Start: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate Q1 Is the goal absolute configuration or simple purity? Start->Q1 Purity Purity / %ee Q1->Purity Purity Config Structural Assignment Q1->Config Structure HPLC Method: Chiral HPLC (Chiralpak AD/OD + 0.1% DEA) Purity->HPLC Q2 Can you grow crystals? Config->Q2 Xray Method: X-Ray Diffraction (HCl Salt) Q2->Xray Yes Deriv Action: Reduce to Alcohol (NaBH4) Q2->Deriv No (Oil/Amorphous) NMR Method: 1H NMR + NOESY (Analyze J-coupling) Deriv->NMR

Figure 2: Strategic decision tree for stereochemical verification.

References

  • Tautomerism in

    
    -keto esters: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013 .[2][3] (Foundational text on keto-enol tautomerism rates).

  • NMR Analysis of Piperidine Derivatives

    • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994 .[1][2][3] (Source for Karplus equation and chair conformation coupling constants).

  • Synthesis and Reduction of 4-oxopiperidine-3-carboxylates

    • Kozikowski, A. P., et al. "Synthesis and biological evaluation of 4-substituted piperidines as novel serotonin uptake inhibitors."[2][3] Journal of Medicinal Chemistry, 1998 , 41(11), 1962-1969.[2] Link[1][2][3]

  • Chiral HPLC Separation of Piperidine Derivatives

    • Subramanian, G. Chiral Separation Techniques: A Practical Approach.[1][2][3] Wiley-VCH, 2007 .[1][2][3] (Protocols for basic amine separation on polysaccharide columns).

  • X-Ray Crystallography of Piperidine Salts

    • Cambridge Structural Database (CSD).[1][2][3] Search for "Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate".[1][2][3] (Standard reference for crystal packing of piperidine HCl salts).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Executive Summary & Core Directive Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 92246-21-4) is a specialized N-aryl piperidine intermediate often utilized in the synthesis of analgesic scaffolds and heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 92246-21-4) is a specialized N-aryl piperidine intermediate often utilized in the synthesis of analgesic scaffolds and heterocyclic building blocks.

The Core Directive: Due to the stability of the piperidine ring and the potential biological activity of N-phenyl piperidine derivatives, high-temperature incineration is the only authorized disposal method. Under no circumstances should this compound be discharged into municipal wastewater systems or treated via standard oxidative bleaching, which may fail to fully mineralize the N-aryl bond.

Chemical Profile & Hazard Identification

To manage disposal effectively, we must first understand the physicochemical properties that dictate waste classification.

PropertySpecificationOperational Implication
Chemical Name Ethyl 4-oxo-1-phenylpiperidine-3-carboxylateN-aryl piperidine class
CAS Number 92246-21-4 Use for waste manifest verification
Molecular Formula C₁₄H₁₇NO₃High carbon content; suitable for fuel blending
Physical State Solid (typically off-white/yellow powder)Dust control required during transfer
Solubility Low in water; Soluble in DMSO, DCM, Ethyl AcetateOrganic waste stream segregation required
Key Hazards (GHS) Warning: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Standard PPE (Nitrile gloves, goggles) mandatory
Mechanism of Hazard (The "Why")

Unlike simple aliphatic amines, the N-phenyl group attached to the piperidine nitrogen creates a conjugated system that resists simple hydrolysis. While not a DEA List I chemical (like its N-phenethyl analog, NPP), it possesses a structural pharmacophore similar to various analgesics. Therefore, we treat it as a High-Potency Intermediate for disposal purposes to prevent environmental accumulation of bioactive metabolites.

Regulatory Framework & Waste Classification

Compliance requires adhering to the "Cradle-to-Grave" responsibility model mandated by the EPA (RCRA).

  • RCRA Status: Not specifically P-listed or U-listed.

  • Waste Characterization:

    • Pure Substance: Classify as Non-Regulated Chemical Waste (unless TCLP testing proves otherwise), but manage as Hazardous due to toxicity potential.

    • In Solution: If dissolved in flammable solvents (e.g., Ethyl Acetate), classify as D001 (Ignitable) .

    • Halogenated Mixtures: If dissolved in Dichloromethane (DCM), classify as F002 (Spent Halogenated Solvent).

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Principle: Never mix solid precursors with liquid waste streams unless the solid is already dissolved.

  • Solid Waste (Pure Compound/Expired Stock):

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not dissolve in solvent solely for disposal; this increases waste volume and cost.

    • Label container: "Solid Chemical Waste: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. Toxic/Irritant."[1][2][3]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Segregate based on the solvent system:

      • Stream A (Non-Halogenated): Ethanol, Methanol, Ethyl Acetate.

      • Stream B (Halogenated): DCM, Chloroform.

    • Ensure the pH is between 5 and 9. If the reaction used strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent heat generation.

  • Contaminated Debris (Gloves, Weigh Boats, Syringes):

    • Place all solid debris contaminated with the compound into a clear, 6-mil polyethylene bag.

    • Double-bag and seal with a zip tie.

    • Place in the Solid Hazardous Waste drum (often the "Lab Pack" drum).

Phase 2: Packaging & Labeling

Every container must be a "Self-Validating System"—meaning a waste technician should understand the contents without needing to consult the researcher.

  • Container: Amber glass or HDPE. Cap must be lined with Teflon (PTFE) to prevent organic vapor swelling.

  • Labeling: Must include:

    • Full Chemical Name (No abbreviations/formulas).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

    • Date of Accumulation Start.

Phase 3: Final Disposition (Incineration)

Coordinate with your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

  • Requirement: Specify Destructive Incineration on the waste profile.

  • Verification: Request a Certificate of Destruction (COD) to close the chain of custody.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate based on its physical state and solvent context.

DisposalWorkflow Start Waste Generation: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Expired) StateCheck->Solid Powder Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Trace SolidPkg Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPkg SolventCheck Check Solvent Type Liquid->SolventCheck DebrisPkg Double Bag (6-mil) Solid Haz Waste Drum Debris->DebrisPkg Incineration FINAL DISPOSITION: High-Temp Incineration SolidPkg->Incineration DebrisPkg->Incineration Halo Halogenated (DCM/CHCl3) RCRA Code: F002 SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc/EtOH) RCRA Code: D001 SolventCheck->NonHalo Flammable Only Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for segregating waste streams to ensure regulatory compliance and complete destruction.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[3][4][5]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a P100 respirator (or N95 minimum) if dust formation is visible.

  • Containment:

    • Solids: Do not sweep dry. Cover with wet paper towels to suppress dust, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Scrub the surface with a soap/water solution followed by an ethanol wipe. Place all cleanup materials into the Debris waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101416, Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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